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4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one Documentation Hub

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  • Product: 4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one
  • CAS: 332150-27-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 3-Substituted Quinolines: From Classical Annulations to Modern C-H Activations

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and functional properties. Among these, 3-substituted quinolines represent a particularly important class of compounds, forming the core of numerous pharmaceuticals and functional materials. This technical guide provides an in-depth exploration of the primary synthetic strategies for accessing these valuable molecules, from the foundational classical methods to contemporary transition-metal-catalyzed and multicomponent reactions. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to aid in the strategic selection of synthetic routes.

The Enduring Legacy of Classical Quinoline Syntheses

The construction of the quinoline core has been a subject of intense study for over a century, leading to the development of several robust and eponymous reactions. These methods, while sometimes requiring harsh conditions, remain relevant for their simplicity and the accessibility of their starting materials.

The Friedländer Annulation: A Versatile Condensation

The Friedländer synthesis, first reported in 1882, is a powerful method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone, ester, or nitrile).[1][2] The reaction is typically catalyzed by acids or bases and proceeds through an initial aldol condensation followed by cyclization and dehydration.[2][3]

Mechanism and Strategic Considerations:

The mechanism of the Friedländer synthesis can proceed via two primary pathways, depending on the reaction conditions. The first involves an initial aldol-type condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration to form the quinoline ring.[2] Alternatively, the reaction can commence with the formation of a Schiff base between the 2-amino group and the carbonyl of the active methylene compound, which then undergoes an intramolecular aldol condensation and subsequent dehydration.[2]

A key advantage of the Friedländer synthesis is its inherent regioselectivity, as the substitution pattern of the resulting quinoline is directly determined by the choice of the starting materials. For the synthesis of 3-substituted quinolines, the active methylene compound must bear the desired substituent.

Experimental Protocol: Synthesis of 3-Arylquinolines via a Modified Friedländer Reaction

A modified Friedländer synthesis utilizing a copper-D-glucose catalyst in a water-ethanol mixture has been developed for the synthesis of substituted quinolines with moderate to excellent yields (76-95%).[2]

  • Step 1: To a solution of a bromo aromatic benzaldehyde or ketone derivative (1 mmol) and an active methylene substrate (1.2 mmol) in a water-ethanol mixture (1:1, 5 mL), add sodium azide (1.5 mmol) and CuSO4-D-glucose (5 mol%).

  • Step 2: Stir the reaction mixture at 80 °C for 3-12 hours, monitoring the progress by thin-layer chromatography.

  • Step 3: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL).

  • Step 4: Extract the product with ethyl acetate (3 x 15 mL).

  • Step 5: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Step 6: Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted quinoline.

DOT Script for Friedländer Synthesis Workflow

Friedlander_Synthesis start Start Materials: 2-Aminoaryl Aldehyde/Ketone + Active Methylene Compound reagents Catalyst: Acid or Base (e.g., KOH) Solvent (e.g., Ethanol) start->reagents Reaction Conditions intermediate Intermediate Formation: Aldol Adduct or Schiff Base reagents->intermediate Catalyzes cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Spontaneous product 3-Substituted Quinoline cyclization->product

Caption: A simplified workflow for the Friedländer synthesis of 3-substituted quinolines.

The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes quinoline synthesis involves the acid-catalyzed condensation of a primary arylamine with a 1,3-diketone to yield a 2,4-disubstituted quinoline.[4][5] While this method primarily produces 2,4-disubstituted products, it can be adapted for the synthesis of certain 3-substituted quinolines by using appropriately substituted 1,3-dicarbonyl compounds.

Mechanism and Strategic Considerations:

The reaction proceeds through the formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the 1,3-diketone.[5] This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution, cyclization, and subsequent dehydration to afford the quinoline ring.[4][5] The regioselectivity of the cyclization is influenced by the steric and electronic properties of the substituents on both the aniline and the 1,3-diketone.[5]

DOT Script for Combes Synthesis Mechanism

Combes_Mechanism reactants Aniline + 1,3-Diketone schiff_base Schiff Base Formation reactants->schiff_base Condensation enamine Tautomerization to Enamine schiff_base->enamine cyclization Acid-Catalyzed Intramolecular Cyclization enamine->cyclization dehydration Dehydration & Aromatization cyclization->dehydration product 2,4-Disubstituted Quinoline dehydration->product

Caption: Key steps in the mechanism of the Combes quinoline synthesis.

The Doebner-von Miller and Conrad-Limpach-Knorr Syntheses

The Doebner-von Miller reaction utilizes an aniline and an α,β-unsaturated carbonyl compound to form quinolines, often under strong acid catalysis.[6] The Conrad-Limpach-Knorr synthesis, on the other hand, involves the reaction of anilines with β-ketoesters, with the reaction conditions dictating the formation of either 4-hydroxyquinolines (Conrad-Limpach) or 2-quinolones (Knorr).[7][8] While these methods are powerful for accessing a variety of quinoline derivatives, their application to the direct synthesis of 3-substituted quinolines is often less straightforward than the Friedländer approach.

Modern Synthetic Strategies: Precision, Efficiency, and Scope

In recent decades, the field of quinoline synthesis has been revolutionized by the advent of modern synthetic methodologies. These approaches often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of substitution patterns compared to their classical counterparts.

Transition-Metal-Catalyzed Reactions: A Paradigm Shift

Transition-metal catalysis has emerged as a powerful tool for the construction of the quinoline nucleus, with methods such as C-H activation, cross-coupling, and reductive cyclization enabling novel and efficient synthetic routes.

2.1.1. C-H Activation Strategies:

The direct functionalization of C-H bonds is a highly atom-economical approach to the synthesis of complex molecules. Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of 3-substituted quinolines.[4] For instance, the reaction of isoquinolin-1(2H)-ones with methylenecyclopropanes via a Rh(III)-catalyzed C-H activation provides 3-(buta-1,3-dien-2-yl)isoquinolin-1(2H)-ones.[4] Similarly, ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils offers a direct route to 3-substituted quinolines.[9]

2.1.2. Reductive Cyclization Approaches:

A notable example of this strategy is the iron-catalyzed reductive cyclization of o-nitro-substituted Baylis-Hillman acetates.[1] This method provides moderate to good yields of 3-substituted quinolines and tolerates a range of functional groups.[1]

Experimental Protocol: Iron-Catalyzed Reductive Cyclization [1]

  • Step 1: In a glovebox, combine the o-nitro-substituted Baylis-Hillman acetate (0.2 mmol), [Cp*Fe(CO)2]2 (0.01 mmol, 5 mol %), and 1,2-dichloroethane (2 mL) in a pressure tube.

  • Step 2: Seal the tube, remove it from the glovebox, and purge with carbon monoxide (CO) gas (balloon pressure) for 5 minutes.

  • Step 3: Heat the reaction mixture at 100 °C for 12-24 hours.

  • Step 4: Cool the reaction to room temperature and carefully vent the CO.

  • Step 5: Concentrate the reaction mixture under reduced pressure.

  • Step 6: Purify the residue by flash column chromatography on silica gel to yield the 3-substituted quinoline.

Substrate (R group)Yield (%)[1]
H75
4-Me72
4-Cl81
4-CO2Me65

DOT Script for Reductive Cyclization Workflow

Reductive_Cyclization start o-Nitro Baylis-Hillman Acetate catalyst Catalyst: [Cp*Fe(CO)2]2 Reductant: CO start->catalyst Reaction Conditions cyclization Reductive Cyclization catalyst->cyclization Catalyzes product 3-Substituted Quinoline cyclization->product

Caption: A general workflow for the iron-catalyzed reductive cyclization to form 3-substituted quinolines.

Multi-Component Reactions (MCRs): Atom Economy and Diversity

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity. Several MCRs have been developed for the synthesis of 3-substituted quinolines, often catalyzed by transition metals such as copper, iron, and silver.[5] These reactions offer significant advantages in terms of atom economy, operational simplicity, and the ability to generate diverse libraries of compounds.[5]

Novel Cycloaddition and Metal-Free Approaches

Recent research has also focused on the development of novel cycloaddition and metal-free strategies for the synthesis of 3-substituted quinolines. For example, a tandem [3+2] cycloaddition/ring-opening/O-arylation of ynones and quinoline N-oxides provides a metal-free route to 3-(2-quinolyl) chromones.[2] Another innovative metal-free approach involves the reaction of a carbanion of tert-butyl 3-(1-pyrrolidinyl)crotonate with nitrobenzenes to construct the quinoline ring.

Comparative Analysis and Strategic Pathway Selection

The choice of a synthetic route for a target 3-substituted quinoline depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of green chemistry.

MethodAdvantagesDisadvantages
Friedländer Synthesis Good regioselectivity, readily available starting materials.[1][2]Can require harsh conditions.[1]
Combes Synthesis Good for 2,4-disubstituted quinolines, can be adapted for some 3-substituted analogs.[4][5]Regioselectivity can be an issue.[5]
Transition-Metal Catalysis Mild reaction conditions, high functional group tolerance, novel bond formations.[1][9]Catalyst cost and toxicity can be a concern.
Multi-Component Reactions High atom economy, operational simplicity, rapid generation of diversity.[5]Optimization can be complex.
Novel Metal-Free Methods Avoids metal contamination, often environmentally benign.[2]May have a more limited substrate scope.

Future Perspectives

The synthesis of 3-substituted quinolines continues to be an active area of research. Future developments are likely to focus on the discovery of even more efficient and selective catalytic systems, the expansion of the substrate scope of existing methods, and the development of more sustainable and environmentally friendly synthetic protocols. The application of flow chemistry and computational methods is also expected to play an increasingly important role in the design and optimization of synthetic routes to these important heterocyclic compounds.

Conclusion

The synthesis of 3-substituted quinolines is a rich and evolving field. While classical methods such as the Friedländer annulation remain valuable tools, modern strategies based on transition-metal catalysis and multi-component reactions have significantly expanded the synthetic chemist's toolbox. A thorough understanding of the mechanisms, scope, and limitations of these diverse methods is crucial for the rational design and efficient execution of synthetic routes to novel quinoline-based molecules with potential applications in medicine and materials science.

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Exploratory

Deciphering the Quinoline Scaffold: A Comprehensive Guide to the Discovery, Isolation, and Elucidation of Novel Quinoline Alkaloids

Executive Summary & Pharmacological Significance Quinoline alkaloids represent one of the most structurally diverse and pharmacologically potent classes of N-based heterocyclic aromatic compounds. Characterized by a fuse...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Significance

Quinoline alkaloids represent one of the most structurally diverse and pharmacologically potent classes of N-based heterocyclic aromatic compounds. Characterized by a fused bicyclic core (a benzene ring fused to a pyridine ring), these secondary metabolites have historically anchored major breakthroughs in pharmacognosy, from the antimalarial properties of quinine (Cinchona species) to the potent anticancer activity of camptothecin (Camptotheca acuminata)[1].

As bioprospecting expands into unexplored ecological niches—such as permafrost-derived fungi and deep-sea marine sponges—the discovery of novel quinoline derivatives requires a rigorous, self-validating analytical framework. This whitepaper outlines the causality behind modern extraction methodologies, structural elucidation logic, and bioactivity profiling necessary for translating raw biomass into validated lead compounds.

Table 1: Quantitative Bioactivity of Benchmark & Novel Quinoline Alkaloids
Quinoline AlkaloidNatural SourcePrimary BioactivityTarget / MechanismQuantitative Metric
Camptothecin Camptotheca acuminataAnticancerTopoisomerase I InhibitionIC₅₀: ~0.6 - 1.2 µM (HT-29)
Quinine Cinchona barkAntimalarialHeme Polymerization InhibitionIC₅₀: 10 - 50 nM (P. falciparum)
Eugeniinaline A Leuconotis eugeniifoliaCytotoxicUndisclosedIC₅₀: 7.1 µM (HT-29)[2]
Anhydroevoxine Choisya ternataAntioxidantROS Generation InhibitionSignificant ROS reduction[3]

The Discovery Workflow: From Biomass to Bioactive Isolate

The isolation of novel quinoline alkaloids is not a linear checklist, but a highly integrated workflow where each phase informs the next. The overarching strategy relies on exploiting the unique physicochemical properties of the quinoline nitrogen.

G A Biomass Collection & Preparation B Acid-Base Extraction A->B C Crude Alkaloid Fractionation B->C D Targeted Isolation (HPLC / HSCCC) C->D E Structural Elucidation D->E F Bioactivity Profiling E->F

Fig 1. End-to-end workflow for the discovery of novel quinoline alkaloids.

Extraction and Isolation Methodologies

Causality in Experimental Design

Quinoline alkaloids possess moderate basicity (pKa ~4.9) due to the lone pair of electrons on the nitrogen atom in the pyridine ring[4]. This chemical property dictates the use of acid-base extraction as the primary enrichment strategy. By manipulating the pH of the solvent matrix, we can selectively partition the alkaloids between aqueous and organic phases, effectively stripping away neutral and acidic lipophilic contaminants (e.g., terpenes, flavonoids, fatty acids).

Protocol 1: Self-Validating Acid-Base Extraction Workflow

This protocol utilizes mild reagents to prevent the acid-catalyzed degradation of sensitive functional groups (e.g., glycosidic bonds or esters) often attached to novel alkaloid cores[4][5].

  • Defatting: Pulverize dried plant/fungal material and macerate in a non-polar solvent (n-hexane) for 48 hours. Discard the hexane extract to remove interfering lipids.

  • Acidic Extraction: Moisten the defatted biomass with 5% aqueous tartaric acid (pH ~2.5).

    • Mechanistic Rationale: Tartaric acid protonates the quinoline nitrogen, forming a highly water-soluble alkaloid salt while leaving lipophilic impurities behind.

  • Filtration: Filter the acidic extract and concentrate under reduced pressure.

  • Basification: Cool the aqueous extract to 4°C and slowly titrate with 10% NH₄OH until the pH reaches 9-10.

    • Validation Check: The solution must become visibly turbid. This turbidity is the self-validating visual confirmation that the water-soluble salts have deprotonated into their lipophilic free-base forms.

  • Organic Partitioning: Extract the basified aqueous phase three times with dichloromethane (DCM). The free-base alkaloids will partition into the lower DCM layer.

  • Recovery: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and evaporate to yield the crude quinoline alkaloid extract.

Advanced Purification (HSCCC)

For highly complex or unstable mixtures, High-Speed Countercurrent Chromatography (HSCCC) is the gold standard. Unlike traditional silica gel column chromatography, HSCCC uses a liquid-liquid partition system (e.g., HEMWat: Hexane-Ethyl acetate-Methanol-Water). This eliminates the solid support matrix, preventing the irreversible adsorption of highly polar quinoline alkaloids, ensuring near 100% recovery[3].

Structural Elucidation Logic

Determining the exact architecture of a novel quinoline alkaloid requires a cascading, orthogonal application of spectroscopic techniques.

Elucidation HRMS HR-ESI-MS Exact mass & formula NMR1D 1D NMR (1H, 13C) Functional groups HRMS->NMR1D NMR2D 2D NMR (COSY, HMBC) Atom connectivity NMR1D->NMR2D XRAY X-Ray / ECD Stereochemistry NMR2D->XRAY

Fig 2. Sequential logic for the structural elucidation of novel alkaloids.

Mechanistic Insights in NMR Spectroscopy

When analyzing a novel quinoline derivative, the ¹H NMR spectrum will typically present a distinct aromatic signature. The protons on the pyridine ring (H-2, H-3, H-4) and the benzene ring (H-5 to H-8) exhibit characteristic coupling constants ( J -values).

The critical step in confirming the fused bicyclic quinoline core is the use of HMBC (Heteronuclear Multiple Bond Correlation) . By mapping long-range proton-carbon couplings ( 2J , 3J ), researchers can bridge the two rings. Specifically, an HMBC correlation from H-4 to the bridgehead carbons (C-5 or C-9), and from H-5 to C-4 or C-9, provides unambiguous proof of the quinoline skeleton[2]. For absolute stereochemistry of chiral centers, Electronic Circular Dichroism (ECD) calculations or single-crystal X-ray diffraction are mandatory.

Bioactivity and Target Validation

While quinoline alkaloids exhibit diverse bioactivities (antimalarial, antibacterial, antioxidant), their role as Topoisomerase I (Topo I) inhibitors remains one of the most clinically validated pathways in oncology[1].

Pathway Topo Topo I + DNA Complex Cleavage Complex Topo->Complex Ternary Ternary Complex Complex->Ternary Binding CPT Quinoline Alkaloid CPT->Ternary Fork Replication Fork Collision Ternary->Fork DSB Double-Strand Break & Apoptosis Fork->DSB

Fig 3. Mechanism of action: Quinoline alkaloid stabilization of the Topo I-DNA complex.

Protocol 2: Cytotoxicity Evaluation (MTT Assay)

To validate the biological relevance of a newly isolated quinoline alkaloid, a self-validating phenotypic assay is required[5].

  • Cell Seeding: Seed human cancer cells (e.g., HT-29 colorectal adenocarcinoma) in a 96-well plate at 5×103 cells/well. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the novel quinoline alkaloid in DMSO (ensure final DMSO concentration in wells is <0.5% to prevent solvent toxicity). Incubate for 48h.

    • Internal Control: Always run a positive control (e.g., Camptothecin) and a vehicle control.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

    • Mechanistic Rationale: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of the yellow MTT, converting it into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization & Quantification: Aspirate the media, dissolve the formazan in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader.

  • Validation Check: Calculate the IC₅₀. The assay is only considered valid if the positive control (Camptothecin) yields an IC₅₀ within its established literature range (~1 µM for HT-29).

Conclusion

The discovery of novel quinoline alkaloids requires a seamless integration of classical pharmacognosy and modern analytical chemistry. By strictly adhering to the physicochemical principles of acid-base partitioning, utilizing liquid-liquid chromatography to preserve delicate structures, and employing orthogonal spectroscopic methods, researchers can confidently elucidate novel scaffolds. As the search for next-generation therapeutics intensifies, the quinoline core will undoubtedly remain a cornerstone of drug discovery.

References

  • Biologically active quinoline and quinazoline alkaloids part I Source: National Institutes of Health (NIH) URL:[Link]

  • Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity Source: IntechOpen URL: [Link]

  • Isolation of quinoline alkaloids from three Choisya species by high-speed countercurrent chromatography and the determination of their antioxidant capacity Source: ResearchGate URL:[Link]

  • Quinoline, Indole, and Isogranatanine Alkaloids from Malayan Leuconotis eugeniifolia Source: ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

"application of 4-hydroxyquinolines as cytotoxic agents"

Application Note: 4-Hydroxyquinoline Derivatives as Targeted Cytotoxic Agents Introduction & Pharmacological Landscape The 4-hydroxyquinoline (4HQ) and 4-quinolone scaffolds are recognized as privileged structures in onc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Hydroxyquinoline Derivatives as Targeted Cytotoxic Agents

Introduction & Pharmacological Landscape

The 4-hydroxyquinoline (4HQ) and 4-quinolone scaffolds are recognized as privileged structures in oncological drug discovery[1]. Their synthetic versatility allows for extensive structural modifications—particularly at the C2, C3, and benzene ring positions—enabling the fine-tuning of electronic properties and steric hindrance to target specific cancer dependencies[1]. Recent structure-activity relationship (SAR) studies have demonstrated that rationally designed 4HQs can overcome multidrug resistance (MDR), a major bottleneck in modern chemotherapy, while maintaining a favorable therapeutic window[2].

Mechanistic Pathways of 4HQ Cytotoxicity

As a Senior Application Scientist, I emphasize that understanding the primary mechanism of action (MoA) is critical for downstream assay selection and lead optimization. 4HQs exhibit polypharmacology, but their cytotoxic profiles generally converge on three primary axes:

  • Microtubule Disruption: Substituted derivatives, such as 7-phenyl-pyrrolo[3,2-f]quinolinones, act as potent tubulin polymerization inhibitors[3]. By binding to the colchicine site with high affinity, they arrest the cell cycle at the G2/M phase, triggering downstream caspase-dependent apoptosis[3].

  • Epigenetic Modulation: 4HQs bearing specific alkyl chains at the C2 position and carbethoxy groups at the C3 position act as selective inhibitors of p300/CBP histone acetyltransferases (HATs)[4]. This targeted inhibition alters chromatin architecture, leading to cytodifferentiation and pro-apoptotic signaling in leukemic models[4].

  • Mitochondrial Disruption: Novel quinolones like JH62 induce profound structural and functional disruption of mitochondria[5]. Unlike classical chemotherapeutics (e.g., Doxorubicin) that cause direct DNA damage, these specific 4HQs trigger autophagic cell death via energy depletion and reactive oxygen species (ROS) generation[5].

MOA HQ 4-Hydroxyquinoline Derivatives Tubulin Tubulin Polymerization HQ->Tubulin Inhibits HAT p300/CBP HAT Enzymes HQ->HAT Inhibits Mito Mitochondrial Function HQ->Mito Disrupts Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Epi Epigenetic Modulation HAT->Epi ROS ROS Generation & Energy Depletion Mito->ROS Apoptosis Caspase-Dependent Apoptosis Arrest->Apoptosis Epi->Apoptosis ROS->Apoptosis

Multi-target mechanisms of 4-hydroxyquinolines leading to cancer cell apoptosis.

Structure-Activity Relationship (SAR) & Efficacy Data

The nature and position of substituents on the quinoline core dictate both potency and selectivity[1]. For instance, Knoevenagel condensation products (benzylidene derivatives) at the C2 position yield compounds with selective toxicity towards MDR colon adenocarcinoma cells (Colo 320) over normal fibroblasts[2].

Table 1: In Vitro Cytotoxic Efficacy of Key 4-Hydroxyquinoline Derivatives

Compound DerivativeTarget Cancer Cell LineIC50 (µM)Key Mechanism / NoteReference
7-phenyl-pyrrolo[3,2-f]quinolinone (5f) SKOV-3 (Ovarian)< 0.001Tubulin inhibition (Colchicine site)[3]
Quinoline-pyrimidine hybrid (6b) HepG2 (Liver)1.32DNA/Ligand binding pocket interaction[6]
2-(4-hydroxyquinolin-2-yl) acetate (20) Colo 320 (Colon, MDR)4.61Selective toxicity to MDR strains[2]
JH62 (E-2-(tridec-4-en-1-yl)-quinolin-4-one) HCT116 (Colon)8.60Mitochondrial disruption[5]
4-hydroxyquinolone analogue (3g) HCT116 (Colon)28.50Tyrosine kinase targeting[7]

Experimental Protocols for 4HQ Evaluation

To ensure high-fidelity data, the following protocols are designed as self-validating systems, incorporating specific controls and optimized conditions for evaluating 4HQ derivatives.

Protocol 1: High-Throughput Cytotoxicity & Selectivity Screening

Causality & Expert Insight: While the MTT assay is ubiquitous[7], we strongly recommend the Resazurin reduction assay when evaluating 4HQs against MDR cell lines (e.g., Colo 320). MDR cells overexpress efflux pumps (like P-glycoprotein) that can prematurely export MTT formazan, leading to artifactual viability readings. Resazurin provides a more stable, highly sensitive fluorescent readout that is less susceptible to efflux interference.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, Colo 320) and normal control cells (e.g., MRC-5 fibroblasts) in 96-well black-walled plates at an optimized density of 5×103 cells/well[2]. Incubate for 24 hours at 37°C in 5% CO2​ to allow for adhesion[1].

  • Compound Preparation: Dissolve 4HQ derivatives in anhydrous DMSO. Critical Step: Ensure the final DMSO concentration in the culture media does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Treat cells with a serial dilution of the 4HQ compound (e.g., 0.1 µM to 100 µM). Include Doxorubicin as a positive control and 0.5% DMSO as a vehicle control[1].

  • Incubation: Incubate the treated plates for 72 hours[1].

  • Readout: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for 4 hours[1]. Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis: Calculate the IC50​ using non-linear regression. Determine the Selectivity Index (SI) by dividing the IC50​ of the normal cells by the IC50​ of the cancer cells.

Workflow Seed 1. Cell Seeding (MDR & Sensitive) Treat 2. Compound Treatment (0-100 µM) Seed->Treat Incubate 3. Incubation (72 hrs) Treat->Incubate Readout 4. Resazurin Fluorescence Readout Incubate->Readout Analyze 5. IC50 & Selectivity Index Calculation Readout->Analyze

Step-by-step resazurin-based cytotoxicity assay workflow for 4HQ derivatives.

Protocol 2: Cell-Free Tubulin Polymerization Inhibition Assay

Causality & Expert Insight: Because many 4HQs act as colchicine-site binders[3], a cell-free assay is essential to isolate direct target engagement from cellular uptake variables. We supplement the reaction buffer with GTP, as tubulin requires GTP hydrolysis to fuel the thermodynamic assembly of microtubules, and glycerol, which acts as a stabilizing osmolyte to lower the critical concentration required for polymerization.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol. Keep strictly on ice to prevent premature polymerization.

  • Tubulin Reconstitution: Resuspend lyophilized porcine brain tubulin in the supplemented PEM buffer to a final concentration of 3 mg/mL.

  • Compound Incubation: In a pre-chilled 96-well half-area plate, add 5 µL of the 4HQ test compound (at varying concentrations) or Colchicine (positive control). Add 45 µL of the tubulin suspension per well.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: The assembly of microtubules increases light scattering, read as an increase in absorbance. Calculate the Vmax​ of the growth phase. A dose-dependent decrease in Vmax​ relative to the vehicle control confirms direct polymerization inhibition[8].

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - NIH. 2

  • A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Derivatives - Benchchem. 1

  • Application Notes and Protocols for 4-Hydroxyquinoline Derivatives in Anticancer Drug Discovery - Benchchem. 7

  • Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives - ResearchGate. 3

  • Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds - PubMed. 6

  • Identification of 4-hydroxyquinolines inhibitors of p300/CBP histone acetyltransferases - ResearchGate.4

  • A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity - PMC. 5

  • Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones - Journal of Medicinal Chemistry - ACS Publications. 8

Sources

Application

Application Note: Harnessing the Fluorescent Properties of Substituted Quinolines for Advanced Bio-Imaging

Introduction & Rationale In the landscape of molecular imaging and drug development, substituted quinolines have emerged as highly versatile and robust fluorophores[1]. The quinoline heterocyclic scaffold allows for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In the landscape of molecular imaging and drug development, substituted quinolines have emerged as highly versatile and robust fluorophores[1]. The quinoline heterocyclic scaffold allows for the facile introduction of electron-donating (ED) or electron-withdrawing (EW) substituents, enabling precise tuning of physicochemical and photophysical properties—such as absorption/emission wavelengths, Stokes shifts, and fluorescence quantum yields[1].

Unlike traditional dyes that often suffer from poor cell permeability or rapid photobleaching, rationally designed quinoline derivatives offer excellent biocompatibility and structural stability. These properties make them ideal candidates for tracking intracellular transition metal ions (e.g., Zn²⁺, Cu²⁺)[2], biothiols (e.g., Cysteine)[3], and specific organelles via one-photon or two-photon confocal microscopy[4].

Photophysical Properties & Structural Tuning

The fluorescence behavior of quinoline derivatives is heavily dictated by the position and nature of their substituents, which modulate the internal electron dynamics via Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET).

  • PET Sensors: In the unbound state, the lone pair of electrons on the nitrogen or oxygen heteroatoms quenches the quinoline fluorophore via PET[5]. Upon binding to a target analyte (e.g., Zn²⁺), the lone pair is coordinated, effectively blocking the PET process and resulting in a dramatic fluorescence "turn-on"[4].

  • ICT Sensors: Substituents create a "push-pull" electron system. Target binding alters the electron density, shifting the emission spectrum (bathochromic or hypsochromic), which is highly advantageous for ratiometric imaging[3].

Quantitative Photophysical Data

The table below summarizes the photophysical properties of several field-validated quinoline probes, demonstrating how structural modifications tailor the probe for specific biological targets.

Probe NameTarget AnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection LimitReference
QZn Intracellular Zn²⁺4195370.18 (Bound)15.1 pM[4]
BQA-1 Cysteine (Cys)383518High0.59 μM[3]
HQ Cu²⁺319~4500.21 (Bound)N/A[2]
7-MOQ Zn²⁺320~50014-fold increase0.117 nM[5]
DQ2 + CB7 Cucurbit[7]uril4104170.54 (Bound)N/A[6]

Mechanisms of Action in Bio-Imaging

To understand the causality behind the fluorescence response, it is critical to visualize the molecular logic gates that govern quinoline probes.

G Probe Substituted Quinoline Probe PET PET Mechanism (Fluorescence Quenched) Probe->PET Free State ICT ICT Mechanism (Wavelength Shift) Probe->ICT Free State Target Target Analyte (e.g., Zn2+, Cu2+, Cys) Binding Coordination / Reaction Target->Binding PET->Binding ICT->Binding TurnOn Fluorescence 'Turn-On' (High Quantum Yield) Binding->TurnOn PET Blocked Ratiometric Ratiometric Emission (Large Stokes Shift) Binding->Ratiometric ICT Modulated

Fig 1. Photophysical sensing mechanisms (PET and ICT) of quinoline probes upon target binding.

Experimental Protocols

As a self-validating system, the following protocols incorporate strict environmental controls and validation steps to ensure that the observed fluorescence is strictly target-dependent and not an artifact of probe aggregation or background autofluorescence.

Protocol A: Preparation of Quinoline-Based Probe Solutions

Causality Check: Quinolines are inherently hydrophobic. Direct addition to aqueous media causes aggregation-induced quenching. A co-solvent (DMSO) and a non-coordinating buffer (MOPS/HEPES) are required to maintain the probe in a monomeric, active state[4].

  • Stock Solution: Dissolve the synthesized quinoline probe in anhydrous, cell-culture grade DMSO to a concentration of 1.0 mM. Note: Store in dark aliquots at -20°C to prevent photo-bleaching.

  • Working Buffer: Prepare a 30 mM MOPS buffer containing 100 mM KCl, adjusted to pH 7.2. Why MOPS? Unlike PBS, MOPS does not precipitate transition metals, ensuring accurate metal-ion titration and physiological relevance[4].

  • Working Solution: Dilute the DMSO stock into the MOPS buffer to achieve a final probe concentration of 1–5 μM. Ensure the final DMSO concentration does not exceed 1% (v/v) to maintain cell viability and prevent solvent-induced membrane permeabilization.

Protocol B: Live-Cell Staining and Confocal Microscopy

Causality Check: Proper incubation times and rigorous washing steps are critical to maximize intracellular accumulation while minimizing extracellular background noise.

  • Cell Culture: Seed HeLa or A549 cells in glass-bottom confocal dishes (35 mm) at a density of 1 × 10⁵ cells/dish. Incubate at 37°C in 5% CO₂ for 24 hours.

  • Probe Loading: Remove culture media and wash cells twice with warm MOPS buffer. Add 2 mL of the 1 μM quinoline probe working solution. Incubate for 30 minutes at 37°C[4].

  • Washing (Critical Step): Aspirate the probe solution and wash the cells gently three times with warm MOPS buffer. Reasoning: Unbound extracellular probes will cause high background fluorescence, drastically reducing the signal-to-noise ratio.

  • Imaging: Image the cells using a confocal laser scanning microscope. For two-photon probes, use a femtosecond pulsed laser (e.g., excitation at 720–800 nm) to minimize phototoxicity and increase tissue penetration depth[5]. Collect emission in the appropriate channel (e.g., 500–550 nm).

  • Validation Control (Self-Validation): To confirm metal-ion specificity (e.g., Zn²⁺), treat a parallel dish with 50 μM of the membrane-permeable chelator TPEN for 15 minutes prior to imaging. The intracellular fluorescence should be completely quenched, proving the signal is analyte-specific.

Workflow Prep Prep Incubate Cell Incubation (HeLa/A549, 30 min, 37°C) Prep->Incubate Wash Washing Steps (MOPS to remove excess) Incubate->Wash Image Confocal Imaging (One/Two-Photon Excitation) Wash->Image Analyze Data Analysis (Fluorescence Intensity/Ratio) Image->Analyze

Fig 2. Step-by-step experimental workflow for live-cell imaging using quinoline probes.

Protocol C: Cytotoxicity & Biocompatibility Assessment (MTT Assay)

Before proceeding to in vivo models, the probe must be validated for low cytotoxicity[5].

  • Seed cells in a 96-well plate (10⁴ cells/well) and incubate for 24 hours.

  • Treat cells with varying concentrations of the quinoline probe (0, 1, 5, 10, 20, 50 μM) for 24 hours.

  • Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Carefully remove the media and dissolve the resulting formazan crystals in 100 μL DMSO.

  • Measure absorbance at 570 nm using a microplate reader. Cell viability >85% at working concentrations (1–5 μM) validates the probe's biocompatibility for live-cell imaging.

References

  • Quinoline-derived fluorescent probes for the discrimination of Cys from Hcys/GSH and bioimaging in living cells Source: nih.gov (Talanta) URL:3

  • Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[7]uril Complexes for Indicator Displacement Assays Source: nih.gov (PMC) URL:6

  • Simple quinoline-based “turn-on” fluorescent sensor for imaging copper (II) in living cells Source: cdnsciencepub.com URL:2

  • Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions Source: acs.org (Analytical Chemistry) URL:4

  • Two-Photon Fluorescent Probes of Biological Zn(II) Derived from 7-Hydroxyquinoline Source: acs.org URL:5

  • Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags Source: acs.org (The Journal of Organic Chemistry) URL:1

Sources

Method

Application Note: Quinoline Derivatives as Advanced Corrosion Inhibitors in Acidic Environments

Executive Summary & Mechanistic Rationale The degradation of industrial metals, particularly mild steel in acidic environments (e.g., acid pickling, industrial cleaning, and oil-well acidification), represents a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The degradation of industrial metals, particularly mild steel in acidic environments (e.g., acid pickling, industrial cleaning, and oil-well acidification), represents a critical economic and safety challenge. Organic corrosion inhibitors have become the industry standard for mitigating this degradation. Among these, quinoline derivatives have emerged as highly efficacious, "green" alternatives to traditional toxic inorganic inhibitors [1].

The exceptional performance of quinoline derivatives is fundamentally driven by their molecular architecture. The presence of a nitrogen heteroatom (possessing a lone pair of electrons) and a planar aromatic ring (rich in π -electrons) facilitates robust adsorption onto the metal surface [2].

Causality of Adsorption:

  • Physisorption: In highly acidic media (e.g., 1.0 M HCl), the nitrogen atom of the quinoline ring becomes protonated. These cationic species electrostatically interact with the pre-adsorbed chloride ions ( Cl− ) on the positively charged metal surface.

  • Chemisorption: Concurrently, unprotonated quinoline molecules donate their lone-pair and π -electrons into the vacant d-orbitals of the transition metal (e.g., Iron). Furthermore, retro-donation from the metal's d-orbitals to the anti-bonding π∗ orbitals of the quinoline ring strengthens this coordinate bond, forming a highly stable, hydrophobic protective film that physically blocks active corrosion sites [1, 2].

Mechanism Q Quinoline Derivative Feat Heteroatoms (N,O) & π-Electrons Q->Feat Phys Physisorption (Electrostatic) Feat->Phys Protonated form Chem Chemisorption (Coordinate Bonds) Feat->Chem Electron donation Metal Metal Surface (Vacant d-orbitals) Film Protective Hydrophobic Film Metal->Film Phys->Metal Chem->Metal Inhib Corrosion Inhibition Film->Inhib

Mechanistic pathway of quinoline adsorption on metal surfaces.

Quantitative Efficacy Data

The effectiveness of a corrosion inhibitor is quantified by its Inhibition Efficiency (IE%). The table below synthesizes the peak performance of various recently developed quinoline derivatives. The data demonstrates that structural modifications—such as the addition of electron-donating groups (e.g., dimethylamino or hydroxyl groups)—significantly enhance electron density around the active centers, thereby increasing the IE% [2, 4].

Inhibitor DerivativeCorrosive MediumOptimal ConcentrationPeak Inhibition Efficiency (IE%)Reference
Q-4 (Dimethylamino derivative)1.0 M HCl150 mg/L98.09% [2]
MPTM (Triazole-linked derivative)1.0 M HCl900 ppm94.00% [3]
HBQ8 (8-quinolinol derivative)1.0 M HCl 10−3 M92.33% [4]
8QN3 (Azidomethyl derivative)1.0 M HCl 5×10−3 M90.00% [6]

Experimental Workflows & Protocols

To establish a self-validating system for evaluating new quinoline derivatives, researchers must employ a combination of gravimetric (weight loss) and electrochemical techniques.

Protocol 1: Gravimetric (Weight Loss) Measurement

Weight loss is the most fundamental and reliable baseline metric for corrosion rate, providing a macroscopic validation of the microscopic electrochemical data.

Step-by-Step Methodology:

  • Coupon Preparation: Machine mild steel specimens to standard dimensions (e.g., 2×2×0.08 cm) [6].

  • Surface Grinding: Abrade the surface using SiC emery paper sequentially from 120 to 1200 grit. Rationale: This ensures a uniform, reproducible surface area and removes native oxides that would otherwise skew baseline corrosion rates.

  • Degreasing: Sonicate the coupons in acetone for 5 minutes, rinse with bi-distilled water, and dry. Weigh the coupon accurately ( W1​ ) using an analytical balance (precision ±0.1 mg).

  • Immersion: Suspend the coupons in 80 mL of the test solution (e.g., 1.0 M HCl) with and without the quinoline inhibitor for a fixed duration (e.g., 6 hours) at a controlled temperature (e.g., 303 K) [4].

  • Post-Treatment: Remove the coupons, scrub with a bristle brush under running water to remove loosely adherent corrosion products, dry, and re-weigh ( W2​ ).

  • Calculation:

    • Corrosion Rate ( CR ) = A×tW1​−W2​​ (where A is area, t is time).

    • Inhibition Efficiency ( IE% ) = CRblank​CRblank​−CRinh​​×100 .

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that models the metal/solution interface as an equivalent electrical circuit, allowing for the quantification of the protective film's resistance [1, 5].

Step-by-Step Methodology:

  • Cell Setup: Assemble a standard three-electrode glass cell. Use the mild steel coupon as the Working Electrode (WE), a Platinum foil as the Counter Electrode (CE), and a Saturated Calomel Electrode (SCE) as the Reference Electrode (RE) [1].

  • OCP Stabilization: Immerse the WE in the solution and monitor the Open Circuit Potential (OCP) for 30–60 minutes. Rationale: The system must reach a steady-state thermodynamic equilibrium. Conducting EIS on an unstable surface introduces pseudo-capacitance artifacts that invalidate the data.

  • EIS Measurement: Apply a small amplitude AC signal (typically 10 mV peak-to-peak) across a frequency range of 100 kHz down to 10 mHz. Rationale: A 10 mV amplitude is chosen to ensure the current-voltage response remains strictly linear, satisfying the core mathematical requirements of impedance analysis.

  • Data Extraction: Fit the resulting Nyquist plots to a Randles equivalent circuit to extract the Charge Transfer Resistance ( Rct​ ). Calculate efficiency: IE%=Rct(inh)​Rct(inh)​−Rct(blank)​​×100 .

Protocol 3: Potentiodynamic Polarization (PDP)

PDP is a destructive technique used to determine the corrosion kinetics and classify the inhibitor mechanism (anodic, cathodic, or mixed-type) [5].

Step-by-Step Methodology:

  • Pre-requisite: PDP must always be performed after EIS on the same coupon, or on a fresh coupon. Rationale: PDP applies high overpotentials that permanently alter or destroy the protective inhibitor film, making subsequent non-destructive testing impossible.

  • Scanning: Polarize the WE from −250 mV to +250 mV relative to the stabilized OCP at a slow scan rate of 1.0 mV/s. Rationale: A slow scan rate ensures that the electrochemical reactions at the interface have sufficient time to reach steady-state kinetics, preventing capacitive charging currents from distorting the Tafel slopes.

  • Tafel Extrapolation: Extrapolate the linear anodic and cathodic Tafel regions to their intersection point to determine the corrosion current density ( Icorr​ ) and corrosion potential ( Ecorr​ ).

  • Classification: If the shift in Ecorr​ (relative to the blank) is >85 mV, the inhibitor is specifically anodic or cathodic. If the shift is <85 mV, it is classified as a mixed-type inhibitor [2]. Quinoline derivatives typically act as mixed-type inhibitors, suppressing both metal dissolution and hydrogen evolution simultaneously [6].

Workflow Prep 1. Specimen Preparation (SiC Grinding, Degreasing) OCP 2. OCP Stabilization (Steady-State Attainment) Prep->OCP EIS 3. EIS Measurement (100 kHz - 10 mHz) OCP->EIS Non-destructive first PDP 4. PDP Measurement (±250 mV vs OCP) EIS->PDP Destructive second Data 5. Data Extraction (R_ct, C_dl, I_corr) PDP->Data Model 6. Isotherm Modeling (Langmuir / Gibbs Free Energy) Data->Model Surf 7. Surface Analysis (SEM / XPS / AFM) Model->Surf

Standard electrochemical workflow for evaluating corrosion inhibitors.

Data Interpretation: Isotherm Modeling & Surface Analysis

To validate the self-assembling nature of the quinoline film, the concentration-dependent IE% data must be fitted to adsorption isotherms.

Langmuir Adsorption Isotherm: Quinoline derivatives predominantly obey the Langmuir isotherm [2, 6], which assumes monolayer coverage with no lateral interaction between adsorbed molecules. By plotting θC​ vs. C (where C is inhibitor concentration and θ is surface coverage, derived from 100IE%​ ), researchers can calculate the equilibrium constant of adsorption ( Kads​ ).

Subsequently, the standard Gibbs free energy of adsorption ( ΔGads∘​ ) is calculated. Values around −20 kJ/mol indicate physisorption, while values more negative than −40 kJ/mol indicate chemisorption. Quinoline derivatives generally yield values between −30 and −40 kJ/mol, confirming a robust mixed adsorption mechanism [2].

Finally, the electrochemical findings should be physically corroborated using Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) . XPS is particularly vital as it can detect the specific binding energy shifts of Nitrogen (N 1s) and Oxygen (O 1s) peaks, proving the formation of coordinate bonds between the quinoline heteroatoms and the Iron d-orbitals [2].

References

  • BenchChem. "Quinoline-Based Corrosion Inhibitors: A Comparative Analysis." BenchChem.
  • Singh, P. "Novel quinoline derivatives as green corrosion inhibitors for mild steel in acidic medium: Electrochemical, SEM, AFM, and XPS studies." Journal of Molecular Liquids, ResearchGate.
  • Dahmani, K., et al. "Evaluating the Efficacy of synthesized Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Environments: An Analysis Using Electrochemical, Computational, and Surface Techniques." CoLab.
  • Lgaz, H., et al. "Experimental, Theoretical and Monte Carlo simulation of quinoline derivative as effective corrosion inhibitor for mild steel." Journal of Materials and Environmental Science.
  • Indian Academy of Sciences. "Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl.
  • Lgaz, H., et al. "Investigation of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in HCl 1.0 M." An-Najah Staff.

Technical Notes & Optimization

Troubleshooting

"optimizing reaction conditions for the synthesis of polysubstituted quinolines"

Welcome to the Technical Support Center for quinoline synthesis. Polysubstituted quinolines are privileged scaffolds in drug discovery and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoline synthesis. Polysubstituted quinolines are privileged scaffolds in drug discovery and materials science. However, constructing these heavily functionalized rings often requires navigating complex multicomponent reactions, sensitive condensation equilibria, and regioselectivity challenges.

This guide is designed for researchers and drug development professionals. It provides field-proven optimization strategies, self-validating experimental protocols, and mechanistic troubleshooting to ensure high-yield, reproducible syntheses.

Core Methodologies & Optimization Workflows

Choosing the correct synthetic pathway is the most critical variable in quinoline synthesis. The classic Friedländer condensation relies on the reaction between a 2-aminoaryl ketone and an α -methylene carbonyl compound. While robust, it is highly sensitive to steric hindrance and electronic deactivation. Modern alternatives, such as transition-metal-catalyzed dehydrogenative coupling , offer orthogonal reactivity by utilizing alcohols instead of pre-oxidized ketones, bypassing traditional condensation pitfalls.

OptimizationPathway Start Target: Polysubstituted Quinoline Substrate Substrate Evaluation (Sterics & Electronics) Start->Substrate PathA Friedländer Condensation (Acid/Base Catalysis) Substrate->PathA 2-Aminoaryl Ketones PathB Dehydrogenative Coupling (Transition Metal Catalysis) Substrate->PathB α-2-Aminoaryl Alcohols OptA Optimize: Remove H2O (Dean-Stark / Anhydrous) PathA->OptA OptB Optimize: Ligand Tuning (Steric Bulk) PathB->OptB FailA Issue: Self-Aldol Byproducts OptA->FailA Side Reactions Success High-Yield Pure Quinoline OptA->Success Clean Conv. FailB Issue: Poor Regioselectivity OptB->FailB Isomeric Mixtures OptB->Success Clean Conv. FixA Syringe Pump Addition (Control Stoichiometry) FailA->FixA FixB Lower Temp / Directing Groups FailB->FixB FixA->Success FixB->Success

Logical decision tree for optimizing polysubstituted quinoline synthesis pathways.

Quantitative Benchmarks for Synthesis Strategies

To establish a baseline for your experiments, consult the following table summarizing optimized conditions and expected yields across different synthetic paradigms.

Synthesis StrategyCatalyst / PromoterOptimized ConditionsTypical YieldRef
Microwave Friedländer Acetic Acid / p -TsOH140 °C, 20 min, μ W irradiation66–91%[1]
Mechanochemical Basic conditions (e.g., KOH)1 h, Ball milling / Resonant Acoustic Mixing48–95%[2]
Dehydrogenative Coupling NiCl 2​ (2–5 mol%)16 h, Argon atmosphere, HeatUp to 93%[3]
Solid Acid Catalysis Nano-Sulfated Zirconia (SZ)Reflux, Ethanol solvent81–92%[4]

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Friedländer Synthesis

This protocol utilizes microwave irradiation to overcome the activation energy barriers of sterically hindered substrates, drastically reducing reaction times from hours to minutes (1)[1].

Step-by-Step Methodology:

  • Substrate Preparation: In a microwave-safe vial, combine the 2-aminoaryl ketone (1.0 equiv) and the α -methylene carbonyl compound (1.5 equiv).

    • Causality: Using an excess of the carbonyl compound compensates for minor losses due to evaporation or trace self-condensation, driving the primary equilibrium forward.

  • Catalyst Addition: Add 10 mol% of p -toluenesulfonic acid ( p -TsOH) or glacial acetic acid, followed by an anhydrous organic solvent (e.g., ethanol or toluene).

    • Causality: Brønsted acids protonate the carbonyl oxygen, dramatically increasing its electrophilicity. This facilitates the initial nucleophilic attack by the deactivated aromatic amine.

  • Irradiation: Seal the vial and irradiate at 140 °C for 20 minutes.

    • Causality: Microwave dielectric heating provides rapid, uniform thermal energy, bypassing the slow kinetics of conventional conductive heating and minimizing the time substrates spend in temperature ranges prone to degradation.

  • Self-Validation Check: Before workup, spot the crude mixture on a TLC plate (Hexanes/EtOAc). The complete disappearance of the highly fluorescent 2-aminoaryl ketone spot confirms that the initial Schiff base formation and subsequent cyclization have occurred.

Protocol B: Nickel-Catalyzed Dehydrogenative Coupling

This sustainable approach synthesizes quinolines directly from α -2-aminoaryl alcohols and ketones, generating water and hydrogen gas as the only byproducts (3)[3].

Step-by-Step Methodology:

  • Reagent Mixing: Combine the α -2-aminoaryl alcohol (1.0 equiv) and the ketone (1.2 equiv) in a dry reaction vial.

  • Catalyst Loading: Add 2–5 mol% NiCl 2​ . Purge the vial with Argon and seal it.

    • Causality: Argon prevents the oxidative degradation of the active Ni species generated in situ. NiCl 2​ facilitates the sequential dehydrogenation of the alcohol to a ketone, generating the reactive intermediate without requiring stoichiometric external oxidants.

  • Thermal Coupling: Heat the mixture for 16 hours.

    • Causality: The extended time allows for the thermodynamically favored liberation of H 2​ gas and water, driving the C–C and C–N bond formation to completion.

  • Self-Validation Check: Monitor the reaction via GC-MS. The transient appearance and subsequent consumption of the oxidized amino-ketone intermediate validate that the catalytic dehydrogenation cycle is active.

Troubleshooting & FAQs

Q: I am getting low or no product yield from my Friedländer condensation. What is the primary cause? A: The choice of catalyst is highly substrate-dependent (5)[5]. If standard basic conditions (e.g., KOH) fail, it is likely due to the electronic deactivation of your specific amino group. Switch to a strong Brønsted acid ( p -TsOH) or a Lewis acid (ZnCl 2​ , Sc(OTf) 3​ ). Furthermore, verify that your reagents are strictly anhydrous. Because the Friedländer reaction is a condensation (releasing H 2​ O), the presence of trace water shifts the equilibrium backward, stalling imine formation.

Q: My reaction is producing a complex mixture of byproducts, specifically from the self-aldol condensation of the α -methylene carbonyl compound. How do I suppress this? A: Under basic conditions, the α -methylene carbonyl compound can act as both a nucleophile and an electrophile, leading to rapid self-polymerization (5)[5]. To troubleshoot this, implement a kinetic control strategy: use a syringe pump to introduce the carbonyl component dropwise over 1–2 hours into a pre-heated mixture of the 2-aminoaryl ketone and catalyst. This keeps the steady-state concentration of the enolizable ketone extremely low, statistically favoring cross-condensation over self-condensation. Alternatively, switch to a heterogeneous solid acid nano-catalyst like Sulfated Zirconia (SZ), which suppresses basic aldol pathways (4)[4].

Q: When using unsymmetrical ketones, I am isolating a mixture of regioisomers. How can I improve regioselectivity? A: Condensing unsymmetrical ketones (e.g., 2-hexanone) inherently yields two constitutional isomers depending on which α -carbon attacks the carbonyl (1)[1]. This ratio is governed by kinetic vs. thermodynamic enolization. To optimize for the kinetic product, lower the reaction temperature. If strict regiocontrol is required, abandon classic condensation and utilize transition-metal catalyzed dehydrogenative coupling, which relies on sterically controlled oxidative addition rather than simple enolization, often yielding a single regioisomer (3)[3].

Q: How can I scale up the synthesis of polyaryl-substituted quinolines without losing yield or drastically increasing reaction time? A: Conventional scale-up in batch reactors often suffers from poor mass and heat transfer, especially for highly substituted, poorly soluble polyaryl substrates. To bypass solvent-solubility limitations, transition to mechanochemical synthesis. Recent studies demonstrate that mechanochemical Friedländer synthesis using Resonant Acoustic Mixing (RAM) or ball milling under basic conditions can achieve gram-scale isolated yields of >85% in just 1 hour (6)[6].

References

  • Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines Source: Advanced Synthesis and Catalysis (via OA Monitor Ireland / University of Birmingham) URL:[Link]

  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis of Polysubstituted Quinolines from α -2-Aminoaryl Alcohols Via Nickel-Catalyzed Dehydrogenative Coupling Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A mild and highly efficient Friedländer synthesis of quinolines in the presence of heterogeneous solid acid nano-catalyst Source: Arabian Journal of Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-yl)butan-2-one

Welcome to the Technical Support Center for the synthesis and scale-up of 4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-yl)butan-2-one . This highly functionalized quinoline derivative is a critical intermediate in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-yl)butan-2-one . This highly functionalized quinoline derivative is a critical intermediate in the development of immunomodulators, antibacterial agents, and complex alkaloid scaffolds[1].

Because the synthesis involves highly reactive intermediates and competing thermodynamic pathways, scaling up requires strict control over reaction kinetics, heat transfer, and regioselectivity. This guide provides self-validating protocols, mechanistic insights, and troubleshooting FAQs designed for process chemists and drug development professionals.

Synthetic Workflow Overview

The scalable synthesis of this molecule relies on a two-phase approach:

  • Conrad-Limpach Cyclization: Construction of the 4-hydroxy-6-methoxy-2-methylquinoline core from p-anisidine and ethyl acetoacetate[2].

  • Regioselective Michael Addition: C-3 alkylation of the quinoline core using methyl vinyl ketone (MVK)[3].

Workflow A p-Anisidine + Ethyl Acetoacetate B Ethyl β-(4-methoxy anilino)crotonate A->B Condensation (110°C, -H2O) C 4-Hydroxy-6-methoxy- 2-methylquinoline B->C Cyclization (250°C) E 4-(4-Hydroxy-6-methoxy-2-methyl quinolin-3-yl)butan-2-one C->E Michael Addition (70°C) D Methyl Vinyl Ketone (MVK) D->E Alkylation

Synthetic workflow for 4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-yl)butan-2-one.

Self-Validating Experimental Protocols

To ensure reproducibility across scales, every step in this protocol includes built-in causality checks and validation markers.

Phase 1: Conrad-Limpach Synthesis of the Quinoline Core

Objective: Prevent Knorr-amide formation and ensure exclusive 4-hydroxyquinoline cyclization.

  • Enamine Condensation (Kinetic Control):

    • Combine p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene. Add glacial acetic acid (0.1 eq) as a catalyst.

    • Action: Reflux at 110°C using a Dean-Stark apparatus for 4-6 hours.

    • Causality: Continuous azeotropic removal of water drives the equilibrium toward the enamine (ethyl β-(4-methoxyanilino)crotonate). Maintaining a strict 110°C temperature prevents the amine from attacking the ester carbonyl, which would irreversibly form the unwanted acetoacetanilide[4].

    • Validation: The reaction is complete when the theoretical volume of water is collected in the Dean-Stark trap. IR spectroscopy should confirm the disappearance of the primary amine N-H stretch (~3300 cm⁻¹).

  • Thermal Cyclization (Thermodynamic Ring Closure):

    • Action: Heat a reaction vessel containing Dowtherm A (diphenyl ether/biphenyl mixture) to 250°C.

    • Action: Add the crude enamine intermediate dropwise to the boiling solvent over 1 hour.

    • Causality: Dropwise addition ensures the intermediate is immediately subjected to the activation energy required for intramolecular electrophilic aromatic substitution, while keeping its steady-state concentration near zero to prevent intermolecular polymerization[2].

    • Validation: Cool to room temperature to precipitate the 4-hydroxy-6-methoxy-2-methylquinoline. Filter and wash with petroleum ether.

Phase 2: Regioselective Michael Addition

Objective: Achieve C-3 alkylation while suppressing MVK polymerization and O-alkylation.

  • Activation & Alkylation:

    • Action: Suspend the quinoline core (1.0 eq) in glacial acetic acid containing a catalytic amount of sulfuric acid (or alternatively, use a basic system like KOH in ethanol)[3]. Heat to 70°C.

    • Action: Add methyl vinyl ketone (MVK, 1.5 eq) dropwise via a syringe pump over 4 hours.

    • Causality: MVK is highly prone to radical and ionic polymerization. Slow addition keeps its concentration low, while the 70°C cap prevents thermal degradation. The C-3 position of the quinoline is activated by the enamine-like character of its 4-quinolone tautomer[1].

    • Validation: Monitor via TLC/HPLC. Quench the reaction by neutralizing with saturated sodium bicarbonate, extract with ethyl acetate, and purify via recrystallization.

Quantitative Data & Analytical Checkpoints

Reaction StepCatalyst / SolventTemp (°C)Time (h)Target Yield (%)Key Analytical Marker (Validation)
Enamine Condensation AcOH / Toluene1104 - 685 - 90Dean-Stark water volume; Loss of NH₂ IR stretch
Thermal Cyclization Dowtherm A2501 - 270 - 80Appearance of Quinolone C=O (~1630 cm⁻¹)
Michael Addition AcOH/H₂SO₄ or KOH7012 - 1665 - 75New aliphatic ketone C=O (~1715 cm⁻¹)

Mechanistic Pathway: C-3 Regioselectivity

Understanding the tautomeric equilibrium of the quinoline core is essential for troubleshooting the Michael addition step. The 4-hydroxyquinoline exists in equilibrium with its 4-quinolone tautomer, which acts as an internal enamine, making the C-3 position highly nucleophilic[1].

Mechanism N1 4-Hydroxyquinoline (Enol Tautomer) N2 4-Quinolone (Keto Tautomer) N1->N2 Tautomerization N3 C-3 Enamine Nucleophile N2->N3 Base/Acid Activation N4 MVK Electrophilic Attack N3->N4 Conjugate Addition N5 C-Alkylated Product (Target Molecule) N4->N5 Protonation

Mechanistic pathway of C-3 regioselective Michael addition via the quinolone tautomer.

Troubleshooting Guides & FAQs

Q1: During Phase 1, my final product is identified as a 2-hydroxy-4-methylquinoline derivative instead of the 4-hydroxy isomer. What went wrong? A1: You have inadvertently triggered the Knorr quinoline synthesis instead of the Conrad-Limpach synthesis. This is a classic regioselectivity failure caused by poor temperature control during the initial condensation. If the reaction exceeds 140°C or if water is not efficiently removed, the amine attacks the ester carbonyl to form an amide (acetoacetanilide) rather than the ketone carbonyl[4]. Resolution: Strictly maintain the condensation step at 110°C using a Dean-Stark trap to ensure kinetic control[2].

Q2: I am observing extensive tar formation and very low yields during the Michael addition with MVK. How can I mitigate this? A2: Methyl vinyl ketone is highly reactive and readily polymerizes under both basic and acidic conditions, especially when heated[3]. Resolution: Add a polymerization inhibitor (e.g., 0.1 mol% hydroquinone). Most importantly, never add MVK all at once. Use a syringe pump to add it continuously over 4-6 hours, keeping the steady-state concentration of unreacted MVK in the vessel extremely low. Keep the reaction temperature strictly at or below 70°C.

Q3: The thermal cyclization step in Dowtherm A at 250°C is difficult to scale safely due to the rapid exothermic nature of the ring closure. Are there safer alternatives? A3: Yes. While 250°C in diphenyl ether is the historical standard, scaling up poses severe heat transfer and safety risks. Resolution: Continuous flow reactors are highly effective for this step, as they manage the exotherm efficiently. Alternatively, Eaton's reagent (P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA) can catalyze the cyclization at much lower temperatures (130-150°C). However, you must validate the compatibility of the 6-methoxy group with strong acids to ensure ether cleavage (demethylation) does not occur.

Q4: How do I analytically confirm that I have achieved C-alkylation (at the 3-position) rather than O-alkylation (at the 4-hydroxyl group)? A4: While O-alkylation is a competing kinetic pathway, C-alkylation at the 3-position is thermodynamically favored and yields the target butan-2-one derivative[1]. Resolution: Use ¹³C NMR spectroscopy. C-alkylation will show a new aliphatic carbon signal and retain the downfield quinolone carbonyl signal (~177 ppm). O-alkylation would shift the aromatic C-4 carbon upfield and eliminate the quinolone carbonyl peak entirely.

References

  • A Technical Guide to the Synthetic Pathways of Quinoline Compounds, BenchChem.
  • A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction, BenchChem.
  • Product Class 3: Quinolines, Thieme E-Books & E-Journals.
  • Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide, ResearchGate.

Sources

Troubleshooting

"addressing poor regioselectivity in Combes quinoline synthesis"

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize one of the most persistent challenges in heterocyclic construction: poor regioselectivity during the Combes quinoline synthesis.

When synthesizing the quinoline core—a privileged scaffold in medicinal chemistry—the Combes method provides rapid access via the condensation of anilines with β -diketones. However, asymmetrical substrates frequently result in difficult-to-separate regioisomer mixtures. This guide provides field-proven insights, mechanistic causality, and validated protocols to help you achieve absolute regiocontrol.

Diagnostic Workflow for Regioselectivity

Before adjusting your reaction parameters, it is critical to identify the root cause of your isomeric mixtures. Use the workflow below to isolate the variables driving poor selectivity in your specific substrate class.

Workflow Start Analyze Regioisomer Mixture Substrate Identify Substrate Issue Start->Substrate MetaAniline Meta-Substituted Aniline (5- vs 7-isomer) Substrate->MetaAniline UnsymDiketone Unsymmetrical β-Diketone (2- vs 4-isomer) Substrate->UnsymDiketone Electronic Assess Electronic Effects (EDG vs EWG) MetaAniline->Electronic Steric Increase Steric Bulk (e.g., larger R group) UnsymDiketone->Steric Catalyst Optimize Acid Catalyst (Switch H2SO4 to PPA/PPE) Steric->Catalyst Electronic->Catalyst Success Regioselective Annulation Catalyst->Success

Diagnostic workflow for resolving Combes quinoline synthesis regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why does my synthesis using a meta-substituted aniline yield a nearly 1:1 mixture of 5- and 7-substituted quinolines? A1: The causality lies in the symmetry of the transition state during the electrophilic aromatic substitution step. The initial condensation forms a Schiff base (enamine). During the subsequent acid-catalyzed ring closure, the electrophilic attack can occur at either the ortho or para position relative to the meta-directing group on the aniline ring[1]. If the meta-substituent lacks sufficient steric bulk to hinder one pathway, the activation energies for both cyclization routes are nearly identical, resulting in poor regioselectivity[2].

Q2: How do unsymmetrical β -diketones, such as 1,1,1-trifluoro-2,4-pentanedione, impact the regiochemical outcome? A2: Unsymmetrical diketones possess two distinct carbonyl carbons with differing electrophilicities and steric environments. The initial nucleophilic attack by the aniline can occur at either carbonyl, forming two transient enamine intermediates. The final ratio is dictated by a competition between steric and electronic effects during the rate-determining annulation step[3]. For example, increasing the steric bulk of the R group on the diketone while using methoxy-substituted anilines heavily favors the formation of 2- CF3​ -quinolines[3]. Conversely, highly electronegative substituents like chloro- or fluoroanilines shift the major product to the 4- CF3​ regioisomer[3].

Q3: I am currently using concentrated sulfuric acid ( H2​SO4​ ). Would changing the catalyst improve my isomer ratio? A3: Yes. While H2​SO4​ is the classical catalyst for the Combes synthesis, its harsh nature often leads to rapid, unselective annulation. Switching to polyphosphoric acid (PPA) or a polyphosphoric ester (PPE) modifies the transition state of the rate-determining step[3][4]. PPE acts as a milder, more controlled dehydrating agent that enhances the influence of steric differentiation, thereby improving the regioselectivity toward the thermodynamically favored, less sterically hindered isomer[3].

Quantitative Impact of Substituents and Catalysts

To predict your reaction outcomes, reference the empirical data below. This table summarizes how the interplay of aniline electronics, diketone sterics, and catalyst choice dictates the regioisomer ratio (specifically comparing 2- CF3​ vs. 4- CF3​ quinoline derivatives).

Aniline Substituent β -Diketone TypeAcid CatalystMajor RegioisomerSelectivity Ratio
UnsubstitutedSymmetrical (Acetylacetone) H2​SO4​ 2,4-dimethyl>99:1
3-Methoxy (EDG)Unsymmetrical ( CF3​ )PPA/Ethanol (PPE)2- CF3​ ~85:15
3-Chloro (EWG)Unsymmetrical ( CF3​ )PPA/Ethanol (PPE)4- CF3​ ~10:90
3-MethylUnsymmetrical ( CF3​ ) H2​SO4​ Mixture~50:50

Data synthesis derived from Sloop's investigations into modified Combes pathways[3].

Mechanistic Pathway

Understanding the exact point at which regioselectivity is determined is critical. The diagram below illustrates the Combes mechanism, highlighting the rate-determining step where catalyst choice and steric bulk exert their influence.

Mechanism A Aniline + β-Diketone B Nucleophilic Addition (Fast) A->B C Schiff Base / Enamine Intermediate B->C D Acid-Catalyzed Protonation (PPA/PPE) C->D E Electrophilic Aromatic Annulation (Rate-Determining Step) D->E Steric/Electronic Control F Dehydration & Aromatization E->F G Regioselective Quinoline F->G

Combes synthesis mechanism highlighting the rate-determining annulation step.

Step-by-Step Methodology: Regioselective Combes Synthesis via PPE

To implement these principles, follow this self-validating protocol utilizing a Polyphosphoric Ester (PPE) catalyst system to maximize regiocontrol.

Phase 1: Schiff Base Formation

  • Reagent Charging: In an oven-dried 100 mL round-bottom flask equipped with a Dean-Stark trap, dissolve the substituted aniline (10.0 mmol) and the unsymmetrical β -diketone (11.0 mmol) in 30 mL of anhydrous toluene.

  • Condensation: Reflux the mixture at 110°C. The Dean-Stark trap will collect the water byproduct, driving the equilibrium toward the enamine intermediate.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the aniline spot confirms quantitative Schiff base formation. Once complete, remove the toluene in vacuo.

Phase 2: Catalyst Preparation & Cyclodehydration 4. PPE Generation: In a separate vial, carefully mix polyphosphoric acid (PPA) with absolute ethanol (typically a 2:1 w/v ratio) to generate the PPE catalyst[3]. 5. Rate-Determining Annulation: Add the PPE catalyst (15 mL) directly to the neat enamine intermediate. Gradually heat the mixture to 120°C under an inert argon atmosphere.

  • Scientific Rationale: PPE provides a milder acidic environment than H2​SO4​ . This prevents premature, unselective cyclization and allows the steric bulk of the intermediate to dictate the geometry of the electrophilic attack, favoring the less hindered isomer[3][4].

  • Reaction Monitoring: Maintain heating for 2–4 hours. Extract a 0.1 mL aliquot, quench in saturated NaHCO3​ , and analyze via LC-MS to confirm the completion of the cyclodehydration step.

Phase 3: Isolation and Purification 7. Quenching: Cool the reaction mixture to 0°C using an ice bath. Slowly pour the mixture into 100 mL of vigorously stirred, ice-cold saturated aqueous NaHCO3​ to neutralize the PPE. 8. Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 9. Isomer Resolution: Purify the crude product via flash column chromatography (silica gel). The enhanced regioselectivity provided by the PPE catalyst will yield a highly enriched major isomer, significantly simplifying chromatographic separation[1][3].

References

  • Grokipedia - Combes quinoline synthesis.
  • Wikipedia - Combes quinoline synthesis.
  • Benchchem - Technical Support Center: Regioselective Synthesis of Quinoline Derivatives.
  • Atlanchim Pharma - Scientific Letter: Synthesis of Quinoline Derivatives.

Sources

Optimization

"stabilizing quinoline compounds for long-term storage"

Technical Support Center: Quinoline Compound Stabilization & Long-Term Storage Welcome to the Technical Support Center for quinoline derivative handling. Quinoline compounds are critical heterocyclic scaffolds in drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Quinoline Compound Stabilization & Long-Term Storage

Welcome to the Technical Support Center for quinoline derivative handling. Quinoline compounds are critical heterocyclic scaffolds in drug development, but their electron-rich rings and nitrogen heteroatoms make them highly susceptible to environmental degradation. This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to ensure the integrity of your chemical libraries.

The Causality of Quinoline Degradation

Understanding why your compounds degrade is the first step in preventing it. Quinoline instability is driven by three primary mechanisms:

  • Photodegradation : Exposure to UV or ambient light catalyzes the hydroxylation of the quinoline ring, yielding 2-, 6-, or 8-hydroxyquinolines[1].

  • Oxidation : Reactive oxygen species (ROS) or dissolved oxygen attack the ring, forming quinoline-5,8-dione and eventually causing pyridine ring cleavage[2].

  • Hydrolysis : Extreme pH environments accelerate degradation. For example, the photodegradation of quinoline is significantly faster at acidic levels (pH 4.5) compared to a neutral pH of 7.0[3].

DegradationMechanisms Q Quinoline Core Photo Photodegradation (UV/Vis Light) Q->Photo Ox Oxidation (ROS / O2) Q->Ox Hydro Hydrolysis (Acidic/Basic pH) Q->Hydro HQ Hydroxyquinolines (e.g., 2-, 6-, 8-OH) Photo->HQ QD Quinoline-5,8-dione Ox->QD RC Ring Cleavage (Pyridine Ring Opening) Ox->RC Hydro->HQ

Logical pathways of quinoline degradation via light, oxidation, and hydrolysis.

Troubleshooting & FAQs

Q: My quinoline stock solution turned from clear to yellow, and eventually brown. What happened? A: Discoloration is the most common macroscopic indicator of structural compromise[3]. This color shift is typically caused by photodegradation or oxidation, which generates highly conjugated, colored byproducts like quinoline-5,8-dione[3]. Fix: Immediately discard the discolored solution. For future batches, store the solid compound in amber vials and purge the headspace with an inert gas (Argon or Nitrogen) to displace oxygen[4].

Q: I am observing inconsistent assay results and a loss of potency. Could this be a stability issue? A: Yes. Loss of potency is a classic sign that the active pharmaceutical ingredient (API) concentration has decreased due to degradation[3]. Repeated freeze-thaw cycles or storing the compound in unbuffered aqueous solutions can accelerate this process[3]. Fix: Aliquot your solutions into single-use volumes before freezing at -20°C or -80°C to completely avoid freeze-thaw stress[3].

Q: Does the pH of my formulation matter for long-term storage? A: Absolutely. Quinoline stability is highly pH-dependent. Studies show that photodegradation is significantly faster in acidic conditions (e.g., pH 4.5) than in neutral conditions (pH 7.0)[3]. Fix: Unless your specific assay requires an acidic environment, maintain your stock solutions at a neutral pH using appropriate buffers[3].

Quantitative Stability Data

To predict the shelf-life of your compounds, refer to the following quantitative degradation baselines observed under various environmental stresses.

Environmental Stress ConditionMatrix / SolventObserved Effect / Half-LifeReference
Sunlight (Summer) Surface WaterHalf-life of ~14 days[5]
Sunlight (Winter) Surface WaterHalf-life of ~123 days[5]
UV Irradiation (pH 4.5) Aqueous SolutionAccelerated degradation rate[3]
Forced Acidic Hydrolysis 1M HCl (60°C)Significant degradation within 8 hours[4]
Forced Oxidative Stress 30% H₂O₂ (Room Temp)Rapid degradation within 24 hours[4]

Standard Operating Procedures (SOPs)

Protocol A: Self-Validating Long-Term Storage Workflow

This protocol ensures that quinoline libraries remain stable for >12 months. It incorporates a self-validating feedback loop to guarantee compound integrity before use in critical assays.

StorageWorkflow Step1 1. Anhydrous Solvation Step2 2. Amber Vial Aliquoting Step1->Step2 Step3 3. Argon Gas Purging Step2->Step3 Step4 4. PTFE Sealing Step3->Step4 Step5 5. -80°C Storage Step4->Step5

Step-by-step workflow for the long-term stabilization and storage of quinoline compounds.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the purified quinoline compound in a high-purity, anhydrous solvent (e.g., HPLC-grade DMSO or Acetonitrile). If an aqueous solution is mandatory, use a neutral buffer[3].

  • Aliquoting: Divide the bulk solution into single-use aliquots (e.g., 50 µL) using amber glass vials to completely block UV and ambient light transmission[4].

  • Antioxidant Addition (Optional): For highly sensitive derivatives, add a compatible antioxidant such as Butylated hydroxytoluene (BHT) or ascorbic acid[3].

  • Inert Atmosphere Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 5–10 seconds to displace ambient oxygen from the vial's headspace[4].

  • Sealing: Immediately cap the vial using a PTFE-lined septum cap to prevent gas exchange and moisture ingress.

  • Storage & Validation: Store the aliquots at -20°C or -80°C[3].

    • Self-Validation Step: Designate one aliquot as the "Day 0 Control." Before running a high-value assay months later, analyze a stored aliquot via HPLC-UV and compare its chromatogram to the Day 0 baseline. A peak area reduction of >5% or the appearance of new peaks indicates storage failure.

Protocol B: Forced Degradation Study (Stability-Indicating Assay)

Before finalizing a storage protocol for a novel quinoline derivative, you must understand its specific vulnerabilities. This forced degradation study achieves the industry-standard 5–20% degradation required to validate analytical methods[3].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the quinoline compound in a suitable solvent[3].

  • Acid Hydrolysis Stress: Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 60°C for 8 hours[4]. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis Stress: Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours[4]. Neutralize with 1 M HCl before analysis.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours in the dark[4].

  • Thermal Stress: Place the solid powder or stock solution in a temperature-controlled oven at 60–80°C for 24 hours[3].

  • Analysis: Run all stressed samples alongside an unstressed control via HPLC. Identify which stressor caused the most significant degradation to tailor your long-term storage strategy accordingly.

References[3] Stability of Quinoline Compounds in Aqueous Solutions - BenchChem - View Source[4] Avoiding degradation of 6,7-Dimethoxy-4-phenoxy-quinoline during storage - BenchChem - View Source[2] Application of Porous Nickel-Coated TiO2 for the Photocatalytic Degradation of Aqueous Quinoline - PMC - View Source[1] Probing the TiO2 Photocatalytic Mechanisms in Water Purification by Use of Quinoline - ACS Publications - View Source[5] Photodegradation of quinoline in water - ResearchGate - View Source

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 4,6-Disubstituted Quinolines: A Modern Take on a Privileged Scaffold

For researchers, scientists, and professionals in the field of drug development, the quinoline scaffold represents a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in the field of drug development, the quinoline scaffold represents a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] From the historical significance of quinine in combating malaria to modern applications in oncology and anti-inflammatory research, the strategic synthesis of functionalized quinolines remains a cornerstone of medicinal chemistry. This guide provides an in-depth validation of a novel synthetic route for 4,6-disubstituted quinolines, objectively comparing its performance against a traditional and well-established methodology, the Friedländer synthesis.

The Enduring Importance of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and the ability to be functionalized at various positions make it a versatile template for drug design.[3][4] Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[5] The specific substitution pattern on the quinoline core is crucial in determining its biological target and efficacy. In particular, 4,6-disubstituted quinolines are key intermediates and final products in the development of novel therapeutics.[6]

Traditional Routes to Quinoline Synthesis: The Friedländer Annulation

First reported by Paul Friedländer in 1882, the Friedländer synthesis is a classic and widely used method for constructing the quinoline ring.[7][8] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester. The reaction can be catalyzed by either acids or bases and offers a direct route to a diverse range of substituted quinolines.[7][9]

The versatility of the Friedländer synthesis lies in the variety of commercially available starting materials, allowing for the introduction of substituents at multiple positions on the quinoline ring. However, traditional Friedländer conditions often require harsh reagents, high temperatures, and can sometimes result in low yields, particularly when dealing with sensitive functional groups.[7]

A Novel Approach: TMSCl-Mediated Cascade Cyclization

In the continuous quest for more efficient and milder synthetic methodologies, a novel approach for the synthesis of 4-chloro-substituted quinolines has been developed. This method utilizes a trimethylsilyl chloride (TMSCl)-mediated cascade cyclization of readily prepared ortho-propynol phenyl azides.[10] This innovative route offers a distinct alternative to traditional methods, proceeding under mild conditions and providing access to highly functionalized quinoline cores.

The reaction is proposed to proceed through a series of intramolecular cyclization and rearrangement steps, with TMSCl acting as both a promoter and a chloride source. This one-pot reaction showcases excellent functional group tolerance and generally provides good to excellent yields of the desired 4-chloroquinolines.

Head-to-Head Comparison: Performance and Experimental Data

To provide a clear and objective comparison, we will examine the synthesis of a representative 4,6-disubstituted quinoline, 4-chloro-6-methyl-2-phenylquinoline, via both a traditional Friedländer approach and the new TMSCl-mediated cascade cyclization.

ParameterTraditional Friedländer SynthesisNew TMSCl-Mediated Cascade Cyclization
Starting Materials 2-Amino-5-methylbenzophenone, Phenylacetylene1-(2-azido-4-methylphenyl)-1-phenylprop-2-yn-1-ol
Key Reagents p-Toluenesulfonic acid (catalyst)Trimethylsilyl chloride (TMSCl)
Solvent TolueneNitromethane (CH₃NO₂)
Temperature Reflux (approx. 110 °C)60 °C
Reaction Time Several hours (typically 4-12 h)1 hour
Yield Variable, often moderate (e.g., ~50-70%)High (e.g., 92% for a similar substrate)
Workup Neutralization, extraction, column chromatographyConcentration, column chromatography

Experimental Protocols

Traditional Method: Friedländer Synthesis of a 4,6-Disubstituted Quinoline (Hypothetical Optimized Protocol)

This protocol is a representative procedure based on established Friedländer reaction principles for the synthesis of a 4,6-disubstituted quinoline.

Step-by-Step Methodology:

  • To a solution of 2-amino-5-methylbenzophenone (1.0 eq) in toluene, add phenylacetylene (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4,6-disubstituted quinoline.

New Method: TMSCl-Mediated Cascade Cyclization for the Synthesis of a 4-Chloro-6-methyl-2-phenylquinoline

This protocol is adapted from the work of Song, X.-R., et al.

Step-by-Step Methodology:

  • In a reaction vessel, dissolve the ortho-propynol phenyl azide (1-(2-azido-4-methylphenyl)-1-phenylprop-2-yn-1-ol) (0.2 mmol) in nitromethane (2.0 mL).

  • Add trimethylsilyl chloride (TMSCl) (0.7 mmol).

  • Stir the reaction mixture at 60 °C under an air atmosphere.

  • Monitor the reaction for 1 hour using TLC.

  • After completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the 4-chloro-6-methyl-2-phenylquinoline.

Mechanistic Insights

The Friedländer Synthesis Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the reaction conditions (acidic or basic catalysis). In an acid-catalyzed reaction, the mechanism generally involves the following key steps:

Friedlander_Mechanism cluster_1 Step 1: Aldol Condensation cluster_2 Step 2: Cyclization and Aromatization A 2-Aminoaryl Ketone + Enolizable Ketone B Aldol Adduct A->B Acid Catalyst C α,β-Unsaturated Ketone B->C Dehydration D Intramolecular Condensation C->D Amino group attacks carbonyl E Dehydration D->E F 4,6-Disubstituted Quinoline E->F TMSCl_Mechanism cluster_1 Step 1: Initial Activation cluster_2 Step 2: Rearrangement and Chlorination A ortho-Propynol Phenyl Azide B Intramolecular Cyclization A->B TMSCl C Rearrangement Cascade B->C D Chlorinated Intermediate C->D TMSCl as Cl⁻ source E 4-Chloroquinoline D->E Aromatization

Caption: Proposed mechanistic pathway for the TMSCl-mediated synthesis.

Senior Application Scientist's Perspective

The validation of this new TMSCl-mediated synthetic route presents a significant advancement for researchers in the field. The milder reaction conditions, shorter reaction times, and often higher yields offer a compelling alternative to the traditional Friedländer synthesis, particularly for the synthesis of complex and sensitive molecules.

The ability to introduce a chlorine atom at the 4-position in a single step is particularly advantageous. The 4-chloroquinoline moiety is a versatile handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, opening up avenues for the rapid generation of diverse compound libraries for high-throughput screening.

While the Friedländer synthesis will undoubtedly remain a valuable tool in the synthetic chemist's arsenal due to its simplicity and the wide availability of starting materials, this new methodology provides a more efficient and elegant solution for the construction of a specific and valuable class of 4,6-disubstituted quinolines. For drug development professionals, this translates to faster lead optimization cycles and the potential for the discovery of novel therapeutic agents.

References

  • Song, X.-R., et al. An efficient approach to 4-chloro quinolines via TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides. Organic Chemistry Frontiers.
  • ResearchGate. Friedländer synthesis of quinolines 4 and 6. [Link]

  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. [Link]

  • ACS Publications. A Mild and Efficient One-Step Synthesis of Quinolines. [Link]

  • PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • RSC Publishing. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. [Link]

  • RSC Publishing. An efficient approach to 4-chloro quinolines via TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides. [Link]

  • Grokipedia. Combes quinoline synthesis. [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • Wiley Online Library. Biological importance of quinoline derivatives in natural and pharmaceutical drugs. [Link]

  • ResearchGate. A review on synthetic investigation for quinoline- recent green approaches. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • PubMed. Synthesis and antitumor activity evaluation of 4,6-disubstituted quinazoline derivatives as novel PI3K inhibitors. [Link]

  • Cambridge University Press. Combes Quinoline Synthesis. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • RSC Advances. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. [Link]

  • ResearchGate. TMSCl-Catalyzed synthesis of substituted quinolines from arylimines and enolizable aldehydes. [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • Beilstein Journal of Organic Chemistry. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

Sources

Comparative

From the Desk of the Senior Application Scientist: A Practical Guide to Performance Validation

An In-Depth Guide to Benchmarking Novel Quinoline-Based Fluorescent Probes Quinoline and its derivatives represent a versatile and powerful class of heterocyclic compounds, forming the structural core of many next-genera...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Benchmarking Novel Quinoline-Based Fluorescent Probes

Quinoline and its derivatives represent a versatile and powerful class of heterocyclic compounds, forming the structural core of many next-generation fluorescent probes.[1] Their inherent photophysical properties, combined with the relative ease of synthetic modification, make them a "privileged scaffold" for developing tools for cellular imaging, chemical sensing, and drug discovery.[2] However, the transition from a novel synthesized compound to a validated, reliable research tool requires rigorous and objective performance benchmarking.

This guide provides a framework for the comprehensive evaluation of novel quinoline-based fluorescent probes. We will move beyond simple characterization to a comparative analysis against established alternatives, focusing on the causality behind experimental choices to ensure the generation of robust, reproducible data. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to critically assess probe performance and select the optimal tool for their specific application.

Pillar 1: Defining the Benchmarks: Key Performance Indicators (KPIs) for Fluorescent Probes

The utility of any fluorescent probe, quinoline-based or otherwise, is determined by a set of key photophysical parameters.[1] A thorough understanding of these metrics is crucial for predicting a probe's performance within the complex environment of a live cell.

  • Molar Absorptivity (ε): This value quantifies how effectively a molecule absorbs light at a specific wavelength. A higher molar absorptivity is desirable as it allows for strong fluorescence signals even at low, non-perturbing probe concentrations.[1]

  • Fluorescence Quantum Yield (ΦF): Defined as the ratio of photons emitted to photons absorbed, the quantum yield is a direct measure of the fluorescence process's efficiency.[3] A high quantum yield is a primary contributor to a probe's overall brightness.[3][4]

  • Stokes Shift: This is the difference in wavelength between the absorption maximum and the emission maximum. A larger Stokes Shift is advantageous because it minimizes self-absorption and cross-talk between excitation and emission signals, thereby improving the signal-to-noise ratio.[1]

  • Photostability: A measure of a fluorophore's resistance to photochemical degradation (photobleaching) upon exposure to excitation light. High photostability is critical for experiments requiring long-term or time-lapse imaging.[1][5]

  • Environmental Sensitivity: This includes sensitivity to factors like pH and solvent polarity (solvatochromism). While sometimes a confounding factor, this property can be expertly exploited to create probes that act as sensors for specific intracellular environments or events.[1][6]

Pillar 2: Comparative Analysis: QuinoFluor-X vs. The Field

To illustrate the benchmarking process, let us consider a hypothetical novel probe, "QuinoFluor-X," designed for live-cell lysosomal imaging. Its performance must be compared against established, commercially available alternatives to ascertain its true advantages.

Performance Metric QuinoFluor-X (Novel Quinoline) Probe A (Commercial Lysosome Probe) Probe B (General Cytoplasmic Stain) Rationale & Field Insights
Max Absorption (λ_abs) 405 nm577 nm495 nmQuinoFluor-X's excitation in the violet range is suitable for common 405 nm laser lines and can minimize autofluorescence from flavins, which are excited by blue light.
Max Emission (λ_em) 520 nm590 nm519 nmA bright green emission is easily detectable by standard filter sets on most fluorescence microscopes.
Molar Absorptivity (ε) 45,000 M⁻¹cm⁻¹88,000 M⁻¹cm⁻¹71,000 M⁻¹cm⁻¹While lower than Probe A, this is a respectable value for a small molecule probe, promising good signal with minimal loading concentration.
Quantum Yield (ΦF) 0.750.250.61A significantly higher quantum yield suggests QuinoFluor-X is intrinsically brighter than the commercial lysosomal probe, a key potential advantage.[3]
Stokes Shift 115 nm13 nm24 nmThe exceptionally large Stokes shift is a major strength, drastically reducing signal overlap and improving clarity.[1]
Photostability High (t½ = 180s)Moderate (t½ = 90s)High (t½ = 200s)Superior photostability compared to the targeted competitor (Probe A) makes QuinoFluor-X ideal for extended time-lapse imaging experiments.[5]
Toxicity Low (No effect at 10µM)Low (No effect at 1µM)Low (No effect at 5µM)Low cytotoxicity is non-negotiable for live-cell imaging to ensure that observed effects are biological, not artifacts of the probe itself.[7][8]
Specificity High (Lysosome)High (Lysosome)Low (Cytoplasm)Specificity is achieved through rational design, often by incorporating moieties that target the probe to acidic organelles like lysosomes.[1]

Pillar 3: Self-Validating Experimental Protocols

The trustworthiness of your benchmarking data hinges on the robustness of your experimental protocols. The following sections provide detailed, step-by-step methodologies for quantifying the key performance indicators outlined above.

Experimental Workflow Overview

The overall process for evaluating a novel fluorescent probe follows a logical pipeline from initial characterization to application-based validation.

G cluster_0 Probe Characterization cluster_1 Cellular Validation cluster_2 Data Analysis synthesis Synthesis of Quinoline Derivative spectroscopy Spectroscopic Analysis (Abs, Em, ε) synthesis->spectroscopy qy Quantum Yield Determination spectroscopy->qy photo Photostability Assay qy->photo loading Probe Loading & Incubation photo->loading culture Cell Culture (e.g., HeLa cells) culture->loading imaging Fluorescence Microscopy loading->imaging toxicity Cytotoxicity Assay loading->toxicity localization Subcellular Localization Analysis imaging->localization quant Fluorescence Intensity Quantification localization->quant

Caption: General experimental workflow for benchmarking a novel quinoline-based probe.
Protocol 1: Relative Fluorescence Quantum Yield (ΦF) Determination

This protocol uses the comparative method, which benchmarks the novel probe against a standard with a well-documented quantum yield.[9] Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for probes emitting in the blue-green range.[4]

Causality: The core principle is that if a standard and a sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[9] To ensure equal absorption, we work with a series of dilute solutions (Absorbance < 0.1) to avoid inner filter effects and maintain a linear relationship between absorbance and fluorescence.

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of the novel probe (e.g., QuinoFluor-X) and the quantum yield standard (e.g., Quinine Sulfate) in the appropriate solvent(s) at a concentration of ~1 mM.

  • Prepare Serial Dilutions: For both the probe and the standard, prepare a series of at least five dilutions in the same solvent. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Note the absorbance at the excitation wavelength (e.g., 350 nm for Quinine Sulfate, 405 nm for QuinoFluor-X).

  • Measure Fluorescence: Using a spectrofluorometer, record the fully corrected fluorescence emission spectrum for each dilution.

    • Crucial: Use the same excitation wavelength as used for the absorbance measurement. Ensure instrument settings (e.g., excitation/emission slit widths) are identical for the probe and standard measurements.[9]

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the probe and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: Determine the slope (gradient) of the line for both plots. The quantum yield of the novel probe (ΦF_sample) is calculated using the following equation[3][9]:

    ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • ΦF_std is the quantum yield of the standard.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent used. (This term becomes 1 if the same solvent is used for both sample and standard).

Protocol 2: Photostability Assessment

This protocol measures the rate of photobleaching, which is an essential indicator of a probe's suitability for long-term imaging.

Causality: By continuously exposing the probe to high-intensity excitation light and monitoring the decay of its fluorescence emission over time, we can quantify its resistance to photodegradation. This is a direct measure of its robustness under demanding imaging conditions.[5]

Methodology:

  • Sample Preparation: Prepare a solution of the novel probe at a concentration that gives a strong initial fluorescence signal (e.g., Absorbance ~0.5). Place the solution in a quartz cuvette.

  • Instrument Setup: Place the cuvette in a spectrofluorometer. Set the excitation wavelength to the probe's absorption maximum and the emission wavelength to its emission maximum. Open the excitation shutter fully to ensure continuous illumination.

  • Time-Course Measurement: Record the fluorescence intensity at the emission maximum every 5-10 seconds for an extended period (e.g., 10-20 minutes) or until the signal has decayed significantly.

  • Data Analysis: Plot the normalized fluorescence intensity (I/I₀) as a function of time. The photostability can be reported as the half-life (t½), the time it takes for the fluorescence intensity to decrease to 50% of its initial value. Compare this value directly with alternative probes measured under identical conditions.

Protocol 3: Live-Cell Imaging and Localization

This protocol outlines the general procedure for applying the novel probe to live cells to assess its staining pattern, specificity, and performance in a biological context.

Causality: Successful live-cell imaging requires maximizing the signal-to-noise ratio while minimizing phototoxicity to ensure cell health.[8] Using a phenol red-free medium is crucial as phenol red is fluorescent and increases background noise.[10] Optimizing probe concentration and incubation time is a balance between achieving sufficient signal and avoiding cytotoxic effects or off-target localization.[10][11]

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, U2OS) on glass-bottom imaging dishes or coverslips 24-48 hours prior to imaging, allowing them to adhere and reach 60-80% confluency.

  • Probe Preparation: Prepare a stock solution of the probe (e.g., 1 mM in DMSO). Immediately before use, dilute the stock solution in pre-warmed, serum-free, phenol red-free cell culture medium to the desired final working concentration (typically optimized between 100 nM and 5 µM).[10]

  • Cell Labeling:

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Remove the PBS and replace it with the probe-containing medium.

    • Incubate the cells for a specified time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. This step requires optimization for each new probe.

  • Washing and Imaging:

    • Remove the loading medium and wash the cells two to three times with pre-warmed imaging medium (e.g., phenol red-free medium supplemented with HEPES buffer) to remove excess probe.

    • Add fresh imaging medium to the cells.

  • Fluorescence Microscopy:

    • Place the imaging dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.[8]

    • Locate the cells using brightfield or DIC microscopy.

    • Using the appropriate laser line and filter set for your probe, acquire fluorescence images.

    • Crucial: Use the lowest possible laser power and shortest exposure time that provides a good signal-to-noise ratio to minimize phototoxicity.[8][12]

  • Co-localization (Optional but Recommended): To confirm specificity (e.g., for lysosomes), co-stain the cells with a commercially validated probe of a different color (e.g., LysoTracker™ Red). Analyze the spatial overlap of the two signals using image analysis software.

Visualizing Probe Sensing Mechanisms

Many quinoline-based probes are designed as "turn-on" sensors for specific analytes, such as metal ions.[13][14] Their mechanism often relies on processes like Chelation-Enhanced Fluorescence (CHEF), where the binding of an ion restricts molecular rotations and enhances fluorescence output.

G Probe_Off Quinoline Probe (Low Fluorescence) Complex Probe-Analyte Complex Probe_Off->Complex Binding Event (Chelation) Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex Fluorescence Enhanced Fluorescence Complex->Fluorescence CHEF Mechanism (Rigidification)

Sources

Validation

A Comparative Guide to Confirming the Mechanism of Action of Novel Kinase Inhibitors: A Case Study of QMB-1

Audience: Researchers, scientists, and drug development professionals. Abstract: The validation of a small molecule's mechanism of action (MOA) is a cornerstone of modern drug discovery, demanding a rigorous, multi-facet...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The validation of a small molecule's mechanism of action (MOA) is a cornerstone of modern drug discovery, demanding a rigorous, multi-faceted experimental approach. This guide provides an in-depth, comparative framework for confirming the MOA of a novel compound, using the hypothetical quinoline derivative 4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one, hereafter designated QMB-1 , as a case study. Quinoline heterocycles are known to possess a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2][3] Based on its structural features, we hypothesize that QMB-1 functions as an inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK), a critical node in cellular stress and inflammatory signaling pathways. This guide will detail a three-pillar strategy—encompassing direct target engagement, in vitro functional inhibition, and cellular pathway modulation—to robustly test this hypothesis, comparing QMB-1's performance against established controls.

Section 1: The Strategic Framework for MOA Confirmation

The Three Pillars of MOA Validation:

  • Pillar 1: Target Engagement: Does the compound physically interact with the target protein in a relevant environment?

  • Pillar 2: Functional Inhibition: Does this physical interaction translate into a measurable inhibition of the target's biochemical activity?

  • Pillar 3: Cellular Pathway Modulation: Does the compound modulate the target's signaling pathway within a living cell, leading to a specific downstream effect?

To ensure the rigor of our findings, QMB-1 will be compared against two critical controls:

  • Positive Control: SB203580 , a well-characterized, potent, and selective inhibitor of p38 MAPK.

  • Negative Control: Inactive-QMB , a structurally similar analogue of QMB-1 designed to be devoid of p38 MAPK inhibitory activity. This control is crucial for ruling out non-specific or off-target effects.

The overall experimental workflow is designed to logically progress from direct biophysical interaction to cellular functional outcomes.

G cluster_0 Experimental Workflow Hypothesis Hypothesis: QMB-1 inhibits p38 MAPK Pillar1 Pillar 1: Target Engagement (CETSA) Hypothesis->Pillar1 Test direct binding Pillar2 Pillar 2: Functional Inhibition (In Vitro Kinase Assay) Pillar1->Pillar2 Confirm functional effect Pillar3 Pillar 3: Cellular Pathway (Western Blot) Pillar2->Pillar3 Validate in-cell activity Conclusion MOA Confirmation Pillar3->Conclusion Synthesize evidence

Caption: Overall workflow for Mechanism of Action (MOA) confirmation.

Section 2: Pillar 1 - Confirming Direct Target Engagement in Cells

The foundational step in validating an MOA is to demonstrate that the compound physically binds to its intended target within the complex milieu of a cell.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique based on the principle that ligand binding alters a protein's thermal stability.[6][7]

Causality Behind Experimental Choice: We choose CETSA because it allows us to observe target engagement in its native context—inside intact cells—without requiring any modification to the compound or the target protein.[6] This avoids potential artifacts from protein purification or compound labeling. A positive result provides strong evidence that the drug can access and bind to its target in a physiological environment.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Culture a human cell line expressing p38 MAPK (e.g., HeLa or U-937) to ~80% confluency. Treat cells with 10 µM QMB-1, 10 µM SB203580, 10 µM Inactive-QMB, or a vehicle control (0.1% DMSO) for 1 hour at 37°C.

  • Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to release soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble p38 MAPK at each temperature point using Western blotting with a specific anti-p38 MAPK antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble p38 MAPK relative to the non-heated control against the temperature for each treatment condition. A rightward shift in the melting curve for a treated sample compared to the vehicle control indicates protein stabilization and thus, target engagement.[7][8]

Comparative Data: p38 MAPK Thermal Stability
CompoundVehicle (DMSO)Inactive-QMB (10 µM)SB203580 (10 µM)QMB-1 (10 µM)
Apparent Tm (°C) 52.1 ± 0.452.3 ± 0.558.7 ± 0.657.9 ± 0.5
Thermal Shift (ΔTm) -+0.2°C+6.6°C +5.8°C

Interpretation: The significant positive thermal shift (ΔTm) observed for both QMB-1 and the positive control SB203580 strongly indicates that they bind to and stabilize p38 MAPK in intact cells. The negligible shift seen with Inactive-QMB confirms the specificity of the interaction.

Section 3: Pillar 2 - Quantifying In Vitro Functional Inhibition

While engagement is necessary, it is not sufficient. We must demonstrate that binding leads to a functional consequence—in this case, inhibition of p38 MAPK's kinase activity.[9] An in vitro kinase assay allows for precise measurement of inhibitory potency (IC50) in a controlled, cell-free system.

Causality Behind Experimental Choice: An ADP-based universal kinase assay is selected for its high-throughput capability and its direct measurement of kinase activity (ATP-to-ADP conversion). This format is universal for all kinases and allows for precise control over key variables like ATP concentration, which is critical for accurately determining the IC50 of ATP-competitive inhibitors.[10]

Protocol: In Vitro p38 MAPK Inhibition Assay (ADP-Glo™)
  • Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EGTA). Prepare serial dilutions of QMB-1, SB203580, and Inactive-QMB in DMSO, then dilute into the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add recombinant human p38 MAPK enzyme and its specific substrate (e.g., Myelin Basic Protein, MBP).

  • Compound Addition: Add the serially diluted compounds to the wells. Include "no inhibitor" (vehicle) and "no enzyme" controls.

  • Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Michaelis-Menten constant (Km) for p38 MAPK (typically ~10 µM). Incubate for 1 hour at room temperature.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™, Promega) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data using the controls. Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[11]

Comparative Data: p38 MAPK Inhibitory Potency
CompoundIC50 vs p38 MAPK (nM)
SB203580 (Positive Control) 45 ± 5
QMB-1 78 ± 9
Inactive-QMB (Negative Control) > 50,000

Interpretation: QMB-1 demonstrates potent, dose-dependent inhibition of p38 MAPK activity, with an IC50 value in the nanomolar range, comparable to the positive control. The lack of activity from Inactive-QMB further supports a specific structure-activity relationship. This result functionally validates the binding event observed in Pillar 1.

Section 4: Pillar 3 - Validating Cellular Pathway Modulation

The final and most physiologically relevant pillar is to confirm that the compound inhibits the target's function in a cellular context, leading to modulation of downstream signaling events.[12] For p38 MAPK, activation by a stimulus like Anisomycin leads to the phosphorylation of downstream substrates, such as MAPKAPK2 (MK2).[13]

Causality Behind Experimental Choice: Western blotting is a robust and widely accepted method to directly measure changes in the phosphorylation state of specific proteins.[6] By quantifying the levels of phosphorylated MK2 (p-MK2) in response to a p38 MAPK stimulus, we can directly assess the intracellular inhibitory activity of QMB-1 on the signaling pathway.

G cluster_pathway p38 MAPK Signaling Pathway Stimulus Anisomycin (Stress Stimulus) p38 p38 MAPK Stimulus->p38 activates MK2 MK2 p38->MK2 phosphorylates pMK2 p-MK2 (Active) MK2->pMK2 CellularResponse Cellular Response (e.g., Inflammation) pMK2->CellularResponse QMB1 QMB-1 QMB1->p38 inhibits

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway by QMB-1.

Protocol: Western Blot for Downstream Inhibition
  • Cell Culture and Pre-treatment: Seed HeLa cells and grow overnight. Starve the cells in serum-free media for 4 hours. Pre-treat cells for 1 hour with 1 µM QMB-1, 1 µM SB203580, 1 µM Inactive-QMB, or vehicle (DMSO).

  • Stimulation: Stimulate the cells with 10 µg/mL Anisomycin for 15 minutes to activate the p38 MAPK pathway. Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-MK2 (Thr334) and total MK2 (as a loading control). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band densities and normalize the p-MK2 signal to the total MK2 signal.

Comparative Data: Inhibition of MK2 Phosphorylation
Treatment ConditionNormalized p-MK2 Level (% of Stimulated Control)
Unstimulated 5 ± 2
Anisomycin + Vehicle 100 ± 8
Anisomycin + Inactive-QMB 98 ± 7
Anisomycin + SB203580 12 ± 4
Anisomycin + QMB-1 18 ± 5

Interpretation: QMB-1 and SB203580 significantly reduce the Anisomycin-induced phosphorylation of MK2, the downstream substrate of p38 MAPK. This demonstrates that QMB-1 is cell-permeable and effectively engages and inhibits the p38 MAPK pathway in a cellular context. The inactive analogue has no effect, confirming the specificity of the cellular activity.

Conclusion

The collective evidence from this three-pillar investigation builds a robust, self-validating case for the mechanism of action of 4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one (QMB-1).

  • CETSA confirmed direct, physical engagement with p38 MAPK in intact cells.[7]

  • The in vitro kinase assay demonstrated that this binding translates to potent functional inhibition of the enzyme's catalytic activity.[10]

  • Western blot analysis validated that QMB-1 effectively inhibits the p38 MAPK signaling pathway within a cellular environment, preventing the phosphorylation of a key downstream substrate.[13]

By systematically comparing its performance against both a known inhibitor and a structurally related inactive compound, we can confidently conclude that QMB-1 acts as a potent inhibitor of the p38 MAPK signaling pathway. This multi-tiered, comparative approach represents a gold standard for the rigorous validation of a novel compound's mechanism of action in drug discovery.

References

  • Al-Mubarak, H., & Lanyon-Hogg, T. (2023). Target Engagement Assays in Early Drug Discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Miettinen, M., et al. (2018). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. Available at: [Link]

  • Kaur, M., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Khan, I., et al. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. Available at: [Link]

  • Sahu, J. K., et al. (2018). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Vasta, J. D., & Robers, M. B. (2018). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2009). Biological activities of quinoline derivatives. PubMed. Available at: [Link]

  • El-Sayed, N. M., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. Available at: [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • Columbia Systems Biology. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia University. Available at: [Link]

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. Available at: [Link]

  • Keiser, M. J., et al. (2012). Identifying mechanism-of-action targets for drugs and probes. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Terstiege, I., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

  • Carlson, S. M., et al. (2016). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics. Available at: [Link]

  • Al-Hmaidi, S., et al. (2024). In Vitro Kinase Inhibition Assay. Bio-protocol. Available at: [Link]

  • Müller, S., et al. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected? Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis of Classical and Modern Methodologies

For researchers, scientists, and professionals in the intricate world of drug development and materials science, the quinoline scaffold represents a "privileged structure."[1][2] Its presence in a vast spectrum of pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in the intricate world of drug development and materials science, the quinoline scaffold represents a "privileged structure."[1][2] Its presence in a vast spectrum of pharmaceuticals—from antimalarials like quinine and chloroquine to anticancer and anti-inflammatory agents—cements its importance in medicinal chemistry.[2][3] The efficient and versatile synthesis of functionalized quinolines is, therefore, not merely an academic exercise but a critical chokepoint in the discovery pipeline.

This guide offers an in-depth, comparative analysis of the most prominent methods for quinoline synthesis. Moving beyond a simple recitation of named reactions, we will dissect the causality behind experimental choices, compare performance through experimental data, and provide actionable protocols. Our focus is on empowering you, the bench scientist, to make informed decisions when selecting a synthetic route, balancing the reliability of classical methods with the efficiency and scope of modern innovations.

The Bedrock of Quinoline Synthesis: A Comparative Look at Classical Named Reactions

For over a century, a handful of named reactions have been the workhorses for constructing the quinoline core.[1] While often demanding harsh conditions, their reliability and reliance on accessible starting materials have ensured their continued relevance.

The Skraup Synthesis: The Archetypal Route

The Skraup synthesis is the original and most fundamental method for producing the parent quinoline. It involves the reaction of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1][4] The key to this reaction is the in situ formation of acrolein from the acid-catalyzed dehydration of glycerol.[5][6] This highly reactive α,β-unsaturated aldehyde is the cornerstone of the subsequent annulation.

Mechanism & Experimental Rationale:

The reaction is notoriously exothermic and requires careful control.[7][8] The sulfuric acid serves a dual purpose: it catalyzes the dehydration of glycerol and facilitates the electrophilic cyclization onto the aniline ring. Ferrous sulfate is often added to moderate the otherwise violent reaction.[8] The nitrobenzene acts as the oxidizing agent in the final step to aromatize the dihydroquinoline intermediate.[6]

Skraup_Synthesis cluster_prep Acrolein Formation cluster_main Annulation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (Nitrobenzene)

Caption: The Skraup synthesis proceeds via in-situ acrolein formation.

The Doebner-von Miller Reaction: Expanding the Scope

A significant improvement on the Skraup synthesis, the Doebner-von Miller reaction utilizes pre-formed α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[1][9] This modification allows for the synthesis of a much wider range of substituted quinolines.[5][7]

Mechanism & Experimental Rationale:

The reaction is typically catalyzed by strong Brønsted or Lewis acids (e.g., HCl, H₂SO₄, SnCl₄).[9][10] The mechanism is debated but is thought to involve the conjugate addition of aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation.[9][11] A key challenge can be controlling regioselectivity, especially with substituted anilines, which can lead to mixtures of 5- and 7-substituted products.[12]

Doebner_von_Miller Aniline Aniline Conjugate_Adduct Conjugate Adduct Aniline->Conjugate_Adduct 1,4-Addition (Michael) Unsat_Carbonyl α,β-Unsaturated Aldehyde/Ketone Unsat_Carbonyl->Conjugate_Adduct Cyclized_Intermediate Cyclized Intermediate Conjugate_Adduct->Cyclized_Intermediate Electrophilic Cyclization Subst_Quinoline Substituted Quinoline Cyclized_Intermediate->Subst_Quinoline Dehydration & Oxidation

Caption: The Doebner-von Miller reaction offers greater substrate scope.

The Combes Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[1][13]

Mechanism & Experimental Rationale:

The reaction proceeds in two main stages. First is the formation of a Schiff base (or more accurately, an enamine intermediate after tautomerization) from the aniline and one of the diketone's carbonyls.[13] The rate-determining step is the subsequent acid-catalyzed electrophilic annulation, followed by dehydration to yield the aromatic quinoline.[13] The choice of a strong acid catalyst, like concentrated sulfuric acid or polyphosphoric acid (PPA), is crucial for driving the cyclization.[14][15] Regioselectivity is a key consideration when using unsymmetrical β-diketones, influenced by both steric and electronic effects of substituents on both starting materials.[13][16]

Combes_Synthesis Aniline Aniline Schiff_Base Schiff Base / Enamine Intermediate Aniline->Schiff_Base Diketone β-Diketone Diketone->Schiff_Base Condensation (-H₂O) Quinoline 2,4-Disubstituted Quinoline Schiff_Base->Quinoline Acid-Catalyzed Cyclization & Dehydration

Caption: The Combes synthesis is a key method for 2,4-disubstituted quinolines.

The Conrad-Limpach-Knorr Synthesis: Temperature-Controlled Regioselectivity

This method involves the reaction of anilines with β-ketoesters and is particularly notable for its temperature-dependent regioselectivity, yielding either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr).[17][18]

Mechanism & Experimental Rationale:

The reaction's outcome is a classic example of kinetic versus thermodynamic control.[19][20]

  • Kinetic Control (Low Temperature, e.g., RT): The more nucleophilic aniline attacks the more electrophilic ketone carbonyl of the β-ketoester. Subsequent thermal cyclization (at high temperatures, ~250 °C) yields the 4-hydroxyquinoline .[18][20] This is the Conrad-Limpach product.

  • Thermodynamic Control (High Temperature, e.g., ~140 °C): The aniline attacks the ester carbonyl. While this reaction is slower, the resulting anilide intermediate is more stable. Cyclization then furnishes the thermodynamically preferred 2-hydroxyquinoline .[18][19] This is the Knorr product.

CLK_Synthesis Reactants Aniline + β-Ketoester Kinetic_Intermediate β-Aminoacrylate (Enamine) Reactants->Kinetic_Intermediate Low Temp (Kinetic Control) Thermo_Intermediate β-Ketoanilide Reactants->Thermo_Intermediate High Temp (Thermodynamic Control) Kinetic_Product 4-Hydroxyquinoline (Conrad-Limpach Product) Thermo_Product 2-Hydroxyquinoline (Knorr Product) Kinetic_Intermediate->Kinetic_Product Heat (~250°C) Cyclization Thermo_Intermediate->Thermo_Product Heat Cyclization

Caption: Temperature dictates the outcome of the Conrad-Limpach-Knorr synthesis.

The Friedländer Synthesis: Versatility and Milder Conditions

Perhaps the most versatile of the classical methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][21] It can be catalyzed by acids or bases and often proceeds under milder conditions than the Skraup or Doebner-von Miller reactions.[14][22]

Mechanism & Experimental Rationale:

Two primary mechanisms are proposed.[21][22] The first involves an initial aldol condensation followed by cyclization and dehydration (imine formation). The second path begins with the formation of a Schiff base, followed by an intramolecular aldol-type condensation. The choice of catalyst (acid or base) can influence the reaction pathway and efficiency.[23][24] The main limitation of this method is the availability of the requisite 2-aminoaryl aldehyde or ketone starting materials, which can require separate synthetic steps.[6][14]

Friedlander_Synthesis cluster_A cluster_B Reactants 2-Aminoaryl Ketone + α-Methylene Carbonyl Path_A Path A: Aldol First Reactants->Path_A Path_B Path B: Schiff Base First Reactants->Path_B Aldol_Adduct Aldol Adduct Path_A->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base Path_B->Schiff_Base Schiff Base Formation Unsat_Carbonyl Unsaturated Carbonyl Aldol_Adduct->Unsat_Carbonyl -H₂O Cyclized_Aldol Cyclized Intermediate Schiff_Base->Cyclized_Aldol Intramolecular Aldol Quinoline Polysubstituted Quinoline Unsat_Carbonyl->Quinoline Imine Formation & Cyclization (-H₂O) Cyclized_Aldol->Quinoline -H₂O

Caption: The Friedländer synthesis offers two viable mechanistic pathways.

At-a-Glance: Performance Comparison of Classical Methods

For the practicing chemist, the choice of method often comes down to a trade-off between substrate availability, desired substitution pattern, and reaction robustness. The following table summarizes the key operational parameters for these classical syntheses.

Synthesis MethodKey ReactantsTypical Product(s)Reaction Temp (°C)Typical Yield (%)Key AdvantagesKey Disadvantages
Skraup Aniline, Glycerol, Oxidizing AgentUnsubstituted or benzene-ring substituted quinolines110 - 170[2]14 - 47[2]Simple, readily available starting materials.[7]Harsh, often violent/exothermic conditions; low yields; limited scope.[7]
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl2- and/or 4-substituted quinolines80 - 100+[2]18 - 37[2]Wider substrate scope than Skraup.[7]Potential for polymerization and regioselectivity issues.[7]
Combes Aniline, β-Diketone2,4-Disubstituted quinolines60 - 150[2][15]Moderate to Good[2]Good route for 2,4-disubstitution.[14]Strongly acidic conditions; regioselectivity issues with unsymmetrical diketones.[13][14]
Conrad-Limpach-Knorr Aniline, β-Ketoester4-Hydroxyquinolines or 2-HydroxyquinolinesRT to 250Moderate to GoodTemperature-controlled regioselectivity.Requires high temperatures for cyclization; potential for mixed products.[20]
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylPolysubstituted quinolinesRT to Reflux[14]Good to Excellent[6]High versatility; good yields; mild conditions.[1][14]Starting materials are often not commercially available and require synthesis.[6][14]

The Modern Toolkit: Overcoming Classical Limitations

Driven by the principles of green chemistry and the demand for greater molecular complexity, modern synthetic approaches have emerged to address the shortcomings of classical methods.[1][25] These techniques often feature milder conditions, improved functional group tolerance, and novel catalytic cycles.

Transition-Metal-Catalyzed Syntheses: Metals such as palladium, copper, rhodium, and cobalt have been extensively used to catalyze quinoline synthesis through diverse mechanisms like C-H activation, cross-coupling, and cascade annulations.[1][3][26] These methods provide access to complex quinoline derivatives with high efficiency and regioselectivity that are often unattainable through classical routes.[1] For instance, cobalt-catalyzed cyclization of acetophenones and anilines demonstrates broad functional group tolerance and high yields.[3]

Microwave-Assisted Synthesis: Microwave irradiation has proven to be a powerful tool for accelerating many organic reactions, including quinoline synthesis.[2] It often leads to dramatic reductions in reaction times (hours to minutes) and significant improvements in yields compared to conventional heating.[25] For example, a microwave-assisted Friedländer synthesis using a solid acid catalyst (Nafion NR50) provides an environmentally friendly route to polysubstituted quinolines.[3]

Metal-Free and Greener Approaches: Reflecting the growing importance of sustainable chemistry, numerous metal-free synthetic routes have been developed.[1] These reactions may employ iodine, Brønsted acids, or radical initiators to promote the necessary cyclization and aromatization steps, avoiding the cost and toxicity associated with metal catalysts.[1][27]

Field-Proven Protocols: From Flask to Final Product

The following are representative experimental protocols for two of the most fundamental quinoline syntheses, providing a practical guide for laboratory implementation.

Protocol 1: Skraup Synthesis of Quinoline

Reference: Adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941).[6]

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (240 g, 2.6 moles)

  • Nitrobenzene (61.5 g, 0.5 mole)

  • Concentrated Sulfuric Acid (100 mL)

  • Ferrous sulfate heptahydrate (10 g)

Procedure:

  • Caution: Perform in a well-ventilated fume hood. The reaction is highly exothermic.

  • In a 2-L round-bottom flask fitted with a reflux condenser, cautiously combine the aniline, glycerol, nitrobenzene, and ferrous sulfate.

  • With external cooling (ice bath), slowly and carefully add the concentrated sulfuric acid in portions.

  • Gently heat the mixture. The reaction will become exothermic and may boil without external heating. If it becomes too vigorous, cool the flask intermittently.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-5 hours.[6][7]

  • Allow the reaction to cool, then carefully pour the mixture into a large beaker containing 1 L of water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution to neutralize the acid.

  • Isolate the crude quinoline via steam distillation. Unreacted aniline and nitrobenzene will co-distill.

  • Separate the organic layer from the distillate. Wash with dilute HCl to remove residual aniline. The resulting crude quinoline can be purified by distillation.

Protocol 2: Friedländer Synthesis of 2,4-Dimethylquinoline

Reference: Adapted from a general Combes synthesis protocol, which shares principles with Friedländer-type condensations.[2]

Materials:

  • 2-Aminoacetophenone (13.5 g, 0.1 mol)

  • Pentane-2,4-dione (acetylacetone) (10.0 g, 0.1 mol)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Ethanol or Toluene (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoacetophenone and pentane-2,4-dione in a suitable solvent like ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude residue by column chromatography or recrystallization to yield the desired 2,4-dimethylquinoline.

Conclusion and Future Outlook

The synthesis of quinolines remains a dynamic and essential field within organic chemistry. While classical named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses provide a robust foundation and are still widely used, they are often limited by harsh conditions and narrow substrate scope.[2][7] Modern catalytic methods, including those utilizing transition metals and microwave assistance, have significantly expanded the chemist's toolkit, enabling the construction of highly complex and functionalized quinoline scaffolds with greater efficiency and environmental consideration.[1][2]

For the drug development professional or research scientist, the optimal choice of method will always be dictated by the specific target molecule. A deep understanding of the mechanisms, advantages, and limitations of each synthetic route—from the century-old classics to state-of-the-art catalytic systems—is paramount for the successful and efficient synthesis of these vital heterocyclic compounds.

References

  • Friedländer synthesis - Wikipedia. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. [Link]

  • Friedländer Synthesis Mechanism Overview | PDF | Change | Chemical Compounds. [Link]

  • Recent advances in the synthesis of quinolines: a review - RSC Publishing. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. [Link]

  • Combes quinoline synthesis - Wikipedia. [Link]

  • Combes quinoline synthesis - Grokipedia. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines | ACS Omega. [Link]

  • Doebner-Miller reaction and applications | PPTX - Slideshare. [Link]

  • Quinoline: Structure, Properties & Uses Explained - Vedantu. [Link]

  • Regioselective one-pot three-component synthesis of quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives - RSC Advances (RSC Publishing). [Link]

  • Doebner–Miller reaction - Wikipedia. [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. [Link]

  • Doebner-Miller Reaction - SynArchive. [Link]

  • Methods for Quinoline Synthesis | PDF | Methyl Group | Amine - Scribd. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • Skraup reaction - Wikipedia. [Link]

  • Conrad–Limpach synthesis - Wikipedia. [Link]

  • Doebner-von Miller reaction | Semantic Scholar. [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. [Link]

  • Conrad-limpach-knorr synthesis of Quinolone - YouTube. [Link]

  • Conrad-Limpach Reaction - Cambridge University Press & Assessment. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one

As a Senior Application Scientist, I approach the handling of complex synthetic intermediates not just as a compliance exercise, but as a mechanistic challenge. 4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of complex synthetic intermediates not just as a compliance exercise, but as a mechanistic challenge. 4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one is a highly functionalized quinoline derivative. To design an effective safety and operational protocol, we must first understand the molecular behavior of the compound and how it interacts with both biological tissues and standard laboratory materials.

Molecular Risk Assessment & Causality (The "Why")

The hazard profile of this compound is dictated by its specific functional groups, which require targeted Personal Protective Equipment (PPE) strategies[1]:

  • The Quinoline Core: Quinoline scaffolds are known intercalating agents and potential hepatotoxins. Inhalation of quinoline dust can cause severe respiratory distress, lethargy, and systemic toxicity[2].

  • Methoxy and Butanone Moieties: These groups significantly increase the molecule's lipophilicity (LogP). Highly lipophilic compounds cross the dermal barrier and mucosal membranes with high efficiency.

  • The "Trojan Horse" Solvent Effect: In drug development, this compound is typically dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) for biological assays. DMSO rapidly penetrates the skin and will carry dissolved lipophilic quinoline derivatives directly into the bloodstream[3][4]. This makes the choice of glove material the single most critical failure point in your safety protocol.

Quantitative PPE Matrix

Standard laboratory PPE is insufficient when handling this compound in solution. The following matrix outlines the required equipment, grounded in OSHA standards and chemical permeation data[1][4][5].

PPE CategorySpecificationRegulatory StandardCausality / Scientific Rationale
Eye/Face Chemical Splash GogglesOSHA 29 CFR 1910.133Protects ocular mucosa from highly irritating quinoline dust and solvent splashes[5].
Hands (Dry Powder) Nitrile Gloves (≥8 mil)EN 374Sufficient for dry powder handling. Prevents direct dermal sensitization and irritation[4].
Hands (DMSO Solution) Butyl Rubber Gloves (≥15 mil)EN 374Critical: Nitrile degrades in <5 minutes when exposed to DMSO. Butyl rubber provides >4 hours of breakthrough resistance[3][4].
Respiratory NIOSH N95 or P100 RespiratorOSHA 29 CFR 1910.134Mandatory outside of a fume hood to prevent inhalation of aerosolized micro-powders[2][5].
Body Flame-retardant Lab CoatOSHA 29 CFR 1910.132Minimizes static generation during weighing; prevents powder accumulation on personal clothing[5].

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating safety system, every step of the handling process must isolate the operator from the hazard.

Phase A: Weighing and Dry Transfer
  • Environmental Control: Ensure the analytical balance is located within a certified, externally exhausted fume hood or a localized HEPA-filtered powder dispensing enclosure.

  • Static Mitigation: Quinoline powders can be highly static. Use an anti-static bar (ionizer) near the balance to prevent the powder from aerosolizing or clinging to gloves.

  • Donning: Equip standard PPE (Goggles, Lab Coat) and double-glove with 8-mil Nitrile gloves.

  • Transfer: Use a grounded stainless-steel spatula. Avoid plastic spatulas which generate static charge.

  • Decontamination: Wipe down the balance and surrounding area with a disposable cloth dampened with 70% ethanol immediately after the container is sealed.

Phase B: Dissolution in Organic Solvents (e.g., DMSO)
  • PPE Swap (Critical Step): Before introducing DMSO, remove the outer nitrile glove and don Butyl Rubber gloves . If Butyl rubber is unavailable, you must use a strict double-nitrile protocol where the outer glove is discarded and replaced immediately (within 2 minutes) upon any suspected solvent contact[3][4].

  • Solvent Addition: Add the solvent slowly down the side of the vial to prevent aerosolization of the dry powder.

  • Agitation: Cap the vial securely before vortexing or sonicating. Never sonicate an open tube containing a hazardous solvent mixture.

Spill Response and Disposal Plan

Spills of quinoline derivatives must be addressed based on their physical state to prevent the expansion of the contamination zone[2][6].

Protocol for Dry Powder Spills:

  • Isolate: Evacuate personnel from the immediate vicinity to allow suspended dust to settle.

  • Suppress: Do not dry sweep. Dry sweeping aerosolizes the toxin[2]. Lightly mist the spill with water or cover it with wet paper towels to suppress dust.

  • Collect: Use a HEPA-filtered vacuum or carefully scoop the wet material into a hazardous waste container.

Protocol for Liquid Spills (DMSO/Solvent):

  • Absorb: Apply an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial spill pads) starting from the perimeter and working inward[7].

  • Neutralize/Clean: Wash the affected surface with a strong detergent and water. Do not use strong oxidizers (like bleach), as quinolines can react dangerously with oxidizing agents[2].

  • Disposal: Place all contaminated materials (including gloves and wipes) into a sealed, labeled RCRA-compliant hazardous waste receptacle. Do not dispose of down the drain, as quinoline derivatives are highly toxic to aquatic life (Chronic Aquatic Toxicity Category 2)[6][8].

Logical Workflow Diagram

Workflow Start Operational Start State Determine Physical State Start->State Solid Dry Powder Handling State->Solid Liquid DMSO/Solvent Solution State->Liquid PPESolid Nitrile Gloves (8 mil) N95 Respirator Solid->PPESolid PPELiquid Butyl Rubber Gloves Fume Hood Required Liquid->PPELiquid Spill Spill Occurs? PPESolid->Spill PPELiquid->Spill DrySpill Wet Wipe / HEPA Vac (No Dry Sweeping) Spill->DrySpill Solid WetSpill Inert Absorbent (Vermiculite/Sand) Spill->WetSpill Liquid Dispose RCRA Hazardous Waste Spill->Dispose Routine Disposal DrySpill->Dispose WetSpill->Dispose

Fig 1: Logical workflow for PPE selection, handling, and spill response of quinoline derivatives.

References

  • Quinolines: Human health tier II assessment. Australian Government Department of Health and Aged Care (Industrial Chemicals). Retrieved from[Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Retrieved from[Link]

  • Hand Protection and Glove Selection (Chemical Hygiene Plan). Washington Adventist University / CDN. Retrieved from [Link]

  • Material Safety Data Sheet - Quinoline, 96%. Safe Colleges SDS Database. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one
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